2-Methylerythritol
説明
This compound is a tetritol that is erythritol substituted by a methyl group at position 2. It has a role as a human metabolite. It derives from an erythritol.
特性
IUPAC Name |
(2R,3S)-2-methylbutane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJFBSSLICXEM-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)([C@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80917061 | |
| Record name | 2-Methylbutane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methylerythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93921-83-6 | |
| Record name | (2R,3S)-2-Methyl-1,2,3,4-butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93921-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-C-Methylerythritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093921836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylbutane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80917061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methylerythritol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011659 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of 2-C-Methyl-D-erythritol 4-Phosphate in Isoprenoid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoids represent one of the most diverse and functionally significant classes of natural products, essential for cellular life across all domains. The biosynthesis of their universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), proceeds through two distinct metabolic routes: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This technical guide provides an in-depth exploration of the MEP pathway, with a core focus on the pivotal intermediate, 2-C-methyl-D-erythritol 4-phosphate (MEP). This pathway is indispensable for most bacteria, including major pathogens like Mycobacterium tuberculosis, as well as for plants and apicomplexan parasites such as Plasmodium falciparum, the causative agent of malaria.[1][2] Its absence in humans makes the enzymes of the MEP pathway highly attractive targets for the development of novel anti-infective agents.[3][4] This document details the enzymatic steps, regulatory mechanisms, and key intermediates of the MEP pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to the MEP Pathway
Discovered in the 1990s, the MEP pathway, also known as the non-mevalonate or DXP pathway, provided a new paradigm for isoprenoid biosynthesis, previously thought to be exclusively governed by the MVA pathway.[1] This pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and culminates in the production of IPP and DMAPP.[5] Plants are unique in possessing both the MVA and MEP pathways, with the former operating in the cytosol and the latter localized to the plastids.[1] In most bacteria and in apicomplexan parasites, the MEP pathway is the sole source of isoprenoid precursors, rendering it essential for their survival.[6][7]
The intermediate 2-C-methyl-D-erythritol 4-phosphate (MEP) is the first committed metabolite unique to this pathway, formed from 1-deoxy-D-xylulose 5-phosphate (DXP).[8][9] Its central position and the subsequent enzymatic transformations make it a critical node for regulation and a focal point for inhibitor design.
The Enzymatic Cascade of the MEP Pathway
The conversion of primary metabolites into IPP and DMAPP via the MEP pathway involves a sequence of seven enzymatic reactions. The enzymes, their substrates, and products are detailed below.
The Seven Steps of the MEP Pathway:
-
DXP Synthase (DXS): Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). This is the first and often rate-limiting step of the pathway.[10][11]
-
DXP Reductoisomerase (DXR/IspC): Mediates a two-step reaction involving the rearrangement and subsequent NADPH-dependent reduction of DXP to yield 2-C-methyl-D-erythritol 4-phosphate (MEP).[1][12]
-
MEP Cytidylyltransferase (IspD): Catalyzes the CTP-dependent conversion of MEP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).[1][13]
-
CDP-ME Kinase (IspE): Phosphorylates the hydroxyl group of CDP-ME in an ATP-dependent reaction to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).[1]
-
MEcPP Synthase (IspF): Catalyzes the cyclization of CDP-MEP to produce 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) and cytidine monophosphate (CMP).[1][13]
-
HMBPP Synthase (IspG): An iron-sulfur cluster-containing enzyme that catalyzes the reductive ring-opening of MEcPP to form (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).[1][13]
-
HMBPP Reductase (IspH): The final enzyme of the pathway, also an iron-sulfur protein, which reduces HMBPP to generate a mixture of IPP and DMAPP.[1][13]
Regulation of the MEP Pathway
The flux through the MEP pathway is tightly regulated at multiple levels to meet the cellular demand for isoprenoids while avoiding the accumulation of potentially toxic intermediates.
-
Transcriptional Regulation: The expression of genes encoding MEP pathway enzymes can be modulated by developmental cues and environmental stimuli. For instance, in plants, light is a major factor influencing the transcription of MEP pathway genes.[14]
-
Feedback Inhibition: The final products of the pathway, IPP and DMAPP, can exert feedback inhibition on early enzymes, particularly DXS, to control the overall pathway flux.[15]
-
Metabolite-Mediated Regulation: The intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) has emerged as a key signaling molecule. In bacteria, MEcPP accumulation is linked to oxidative stress responses.[16][17] In plants, MEcPP acts as a retrograde signal, moving from the plastid to the nucleus to regulate gene expression in response to stress.[6][17][18] Furthermore, MEP itself, along with its unphosphorylated form, has been shown to enhance the activity and stability of IspF, suggesting a feed-forward regulatory loop.[2][19]
Quantitative Data
Understanding the kinetics of the enzymes and the concentrations of intermediates in the MEP pathway is crucial for metabolic engineering and for the development of effective inhibitors.
Table 1: Inhibitor Constants for MEP Pathway Enzymes
| Enzyme | Organism | Inhibitor | IC50 | Ki | Type of Inhibition | Reference(s) |
| DXS | H. influenzae | Derivative of 13 | 1.0 µM | - | - | [10] |
| DXS | H. influenzae | Compound 13 | - | 23 µM | Noncompetitive (Pyruvate), Mixed (GAP) | [10] |
| DXR (IspC) | M. tuberculosis | Compound 35 | 1.07 µM | - | - | [10] |
| DXR (IspC) | M. tuberculosis | Compound 21 | 2.39 µM | - | - | [10] |
| IspD | E. coli | Demethylated MEP analog | 1.36 mM | - | Competitive | [12] |
| IspD | E. coli | Fosmidomycin | 20.4 mM | - | - | [12] |
| IspD | E. coli | MEPN3 | - | Two-digit µM | Mixed | [12] |
| IspE | M. tuberculosis | Compound A1 | 6 µg/mL | - | - | [20] |
| IspH | A. aeolicus | Compound 86 | 450 nM | - | - | [10] |
Table 2: Metabolite Concentrations in E. coli
The following table presents the intracellular concentrations of MEP pathway intermediates in an isoprene-producing strain of E. coli. These values can fluctuate based on genetic modifications and culture conditions.
| Metabolite | Concentration (µM) | Reference(s) |
| DXP | ~10-100 | [21] |
| MEP | ~10-100 | [21] |
| CDP-ME | ~1-10 | [21] |
| MEcPP | ~100-1000+ | [21] |
| IPP/DMAPP | ~100-1000 | [21][22] |
Note: HMBPP was below the limit of detection in this particular study.[21]
Experimental Protocols
The study of the MEP pathway relies on a variety of sophisticated biochemical and analytical techniques.
Quantification of MEP Pathway Metabolites
A sensitive and accurate method for measuring the low-abundance, polar intermediates of the MEP pathway is essential for studying its kinetics and regulation.[23]
Method: Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS)
-
Sample Extraction: Biological samples (e.g., plant tissue, bacterial cell pellets) are flash-frozen in liquid nitrogen to quench metabolism. Metabolites are extracted using a cold solvent mixture, typically methanol/water or chloroform/methanol/water.
-
Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards for each MEP pathway metabolite are added to the extracts.[23][24]
-
Chromatographic Separation: The extracted metabolites are separated using Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for retaining and separating highly polar compounds like the phosphorylated intermediates of the MEP pathway.[23]
-
Mass Spectrometry Detection: The separated metabolites are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each metabolite and its corresponding internal standard.[24]
-
Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous metabolite to its labeled internal standard against a standard curve.[23][24]
Cloning and Expression Analysis of MEP Pathway Genes
Investigating the transcriptional regulation of the MEP pathway requires the cloning and analysis of the genes encoding its enzymes.
Method: Gene Cloning and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the organism of interest. First-strand complementary DNA (cDNA) is synthesized from the RNA template using reverse transcriptase.
-
Gene Cloning: Primers specific to the open reading frames (ORFs) of the target MEP pathway genes are used to amplify the genes from the cDNA library via PCR. The PCR products are then cloned into an appropriate vector for sequencing and further functional characterization.[25]
-
Quantitative Real-Time PCR (qPCR): To analyze gene expression levels, qPCR is performed using the synthesized cDNA as a template. Gene-specific primers are used to amplify a small region of the target gene. A fluorescent dye (e.g., SYBR Green) or a probe is used to monitor the amplification in real-time.
-
Data Analysis: The expression level of the target gene is normalized to one or more stably expressed reference (housekeeping) genes to account for variations in RNA input and reverse transcription efficiency. The relative expression is often calculated using the ΔΔCt method.[25]
The MEP Pathway as a Drug Target
The essentiality of the MEP pathway in numerous pathogens, coupled with its absence in humans, makes it an ideal target for the development of selective anti-infective drugs.[3][4][26]
-
Targeting DXR (IspC): The enzyme DXR is a particularly attractive target. Fosmidomycin, a natural product inhibitor of DXR, has shown clinical efficacy against malaria, although its pharmacokinetic properties have limited its widespread use.[3][7] Significant research is focused on developing novel DXR inhibitors with improved drug-like properties.[10]
-
Targeting Other Enzymes: All enzymes in the MEP pathway are potential targets. Inhibitors have been developed against DXS, IspD, IspE, IspF, IspG, and IspH.[10][12][20] The development of inhibitors for the iron-sulfur cluster-containing enzymes IspG and IspH presents unique challenges and opportunities due to their distinct catalytic mechanisms.[10]
-
Systemic Approach: Kinetic modeling and metabolic control analysis have been employed to identify the most critical control points in the pathway. Studies in P. falciparum suggest that besides DXR, DXS has the highest flux control coefficient, making it another prime target.[27][28] Inhibiting enzymes like MEcPP synthase (IspF) and HMBPP synthase (IspG) could lead to the accumulation of upstream intermediates, potentially causing cellular toxicity and enhancing the inhibitory effect.[27]
Conclusion
The 2-C-methyl-D-erythritol 4-phosphate pathway is a fundamental metabolic route for the production of isoprenoids in a wide range of organisms, including many of significant medical and industrial importance. 2-Methylerythritol 4-phosphate stands as the cornerstone intermediate of this pathway. A thorough understanding of the pathway's enzymology, regulation, and metabolic flux is paramount for endeavors in metabolic engineering aimed at enhancing the production of valuable isoprenoids. Moreover, the unique distribution of the MEP pathway makes it a validated and highly promising source of targets for the urgent development of new-generation antibiotics, antimalarials, and herbicides. Continued research into the intricate details of this pathway will undoubtedly fuel innovation in both biotechnology and medicine.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Methylerythritol 4-phosphate (MEP) pathway metabolic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 8. 2-C-Methylerythritol 4-phosphate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchers.mq.edu.au [researchers.mq.edu.au]
- 17. 2-C-Methyl-D-erythritol-2,4-cyclopyrophosphate - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Isoprenoid biosynthesis enzymes | Other protein targets | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 27. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Unveiling of an Alternative Route: A Technical Guide to the Discovery of the Non-Mevalonate Pathway
For decades, the mevalonate (MVA) pathway was considered the sole biosynthetic route to isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal building blocks of all isoprenoids. However, pioneering research in the late 20th century unveiled an entirely distinct and independent pathway, fundamentally rewriting our understanding of this essential area of biochemistry. This technical guide provides an in-depth exploration of the discovery of the non-mevalonate pathway, also known as the methylerythritol phosphate (MEP) pathway, tailored for researchers, scientists, and drug development professionals.
The existence of an alternative to the MVA pathway was first suggested by inconsistencies in isotopic labeling studies. The research groups of Michel Rohmer and Duilio Arigoni independently provided definitive evidence for this new metabolic route in eubacteria and plants.[1] Their work demonstrated that the pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.[2][3] This discovery has had profound implications, particularly for the development of new antimicrobial and herbicidal agents, as the non-mevalonate pathway is essential in many pathogenic bacteria, apicomplexan parasites (such as the malaria parasite Plasmodium falciparum), and plant plastids, but is absent in humans.[1]
Core Signaling Pathway
The non-mevalonate pathway is a sequence of enzymatic reactions that convert simple sugars into the isoprenoid precursors IPP and DMAPP. The pathway is initiated by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate. The resulting 1-deoxy-D-xylulose 5-phosphate (DXP) is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR), a key regulatory step in the pathway.[4] A series of subsequent enzymatic steps leads to the formation of IPP and DMAPP.
References
- 1. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The non-mevalonate pathway of isoprenoids: genes, enzymes and intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 2-Methylerythritol in Bacterial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-C-methyl-D-erythritol 4-phosphate (MEP) is a central metabolite in the essential isoprenoid biosynthesis pathway found in most bacteria, known as the MEP pathway. This pathway is responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for a vast array of vital biomolecules, including cell wall components, electron transport chain carriers, and signaling molecules. The absence of the MEP pathway in humans makes it a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of 2-methylerythritol and its phosphorylated derivatives in bacterial metabolism, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The 2-C-Methyl-D-erythritol 4-Phosphate (MEP) Pathway: The Core of Isoprenoid Synthesis
The MEP pathway, also known as the non-mevalonate pathway, is the primary route for IPP and DMAPP biosynthesis in the majority of bacteria, including many pathogenic species. It begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic steps. 2-C-methyl-D-erythritol 4-phosphate (MEP) is the first committed intermediate in this pathway, marking a crucial metabolic branch point.
Enzymatic Steps of the MEP Pathway
The conversion of central carbon metabolites to IPP and DMAPP via the MEP pathway involves the following key enzymes and intermediates:
-
1-Deoxy-D-xylulose 5-phosphate synthase (DXS) : Catalyzes the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).
-
1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR or IspC) : Reduces and rearranges DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP) .
-
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (IspD) : Activates MEP by transferring a cytidine monophosphate (CMP) group from CTP to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).
-
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (IspE) : Phosphorylates CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) : Catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) and releases CMP.
-
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (IspG) : Reduces and opens the cyclic diphosphate ring of MEcDP to produce (E)-4-hydroxy-3-methylbut-2-enyl 1-diphosphate (HMBPP).
-
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate reductase (IspH) : Reduces HMBPP to generate a mixture of IPP and DMAPP.
Visualization of the MEP Pathway
Quantitative Insights into the MEP Pathway
Understanding the quantitative aspects of the MEP pathway is crucial for metabolic engineering and drug development. This section summarizes key quantitative data, including enzyme kinetics, metabolite concentrations, and flux control coefficients.
Enzyme Kinetic Parameters
The following table presents a selection of reported kinetic parameters for enzymes of the MEP pathway from various bacterial species. Note that values can vary depending on the specific organism and assay conditions.
| Enzyme | Organism | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference(s) |
| DXS | Escherichia coli | Pyruvate | 160 | 1.5 | [1] |
| Glyceraldehyde 3-phosphate | 226 | - | [1] | ||
| DXR | Mycobacterium tuberculosis | DXP | 150 | 10.8 | [2] |
| NADPH | 40 | - | [2] | ||
| IspD | Escherichia coli | MEP | 28 | 2.5 | [3] |
| CTP | 13 | - | [3] | ||
| IspE | Mycobacterium tuberculosis | CDP-ME | 12 | 0.14 | [4] |
| ATP | 140 | - | [4] | ||
| IspF | Mycobacterium tuberculosis | CDP-MEP | 1.85 | 0.001 | [4] |
| IspG | Escherichia coli | MEcDP | 700 | 1 | [5] |
| IspH | Escherichia coli | HMBPP | 0.5 | 1.2 | [6] |
Intracellular Metabolite Concentrations
The intracellular concentrations of MEP pathway intermediates provide a snapshot of the metabolic state. The following table shows representative concentrations in Escherichia coli.
| Metabolite | Concentration in E. coli (µM) | Reference(s) |
| DXP | 10 - 110 | [7][8] |
| MEP | 16 - 30 | [7][8] |
| CDP-ME | ~21 | [8] |
| MEcDP | 190 - 250 | [7][8] |
| HMBPP | < 6.5 | [8] |
| IPP/DMAPP | < 6.5 - 15 | [8] |
Flux Control Coefficients (FCCs)
Flux control coefficients quantify the degree of control that each enzyme exerts on the overall pathway flux. A high FCC indicates a rate-limiting step.
| Enzyme | Organism | Condition | FCC | Reference(s) |
| DXS | Escherichia coli | Isoprene production | 0.35 | [1] |
| DXS | Escherichia coli | Overexpressing ispS and idi | 0.65 | [1] |
These data indicate that DXS is a major flux-controlling enzyme in the MEP pathway in E. coli.[1][9]
Regulatory Functions of MEP Pathway Intermediates
Beyond their role as metabolic intermediates, certain molecules within the MEP pathway have emerged as important regulatory signals, particularly in response to cellular stress.
Feedback Regulation by IPP and DMAPP
The end products of the MEP pathway, IPP and DMAPP, exert feedback inhibition on the first enzyme, DXS. High levels of IPP and DMAPP promote the dissociation of the active DXS dimer into inactive monomers, thereby downregulating the entire pathway. This mechanism allows bacteria to tightly control the flux towards isoprenoid biosynthesis based on cellular demand.
2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) as a Stress-Signaling Molecule
MEcDP, an intermediate of the MEP pathway, has been identified as a bacterial stress-response molecule. Under conditions of oxidative stress, the iron-sulfur clusters of the enzymes IspG and IspH can become damaged, leading to a bottleneck in the pathway and the accumulation of MEcDP.[10] This accumulation is thought to trigger a retrograde signaling cascade, alerting the cell to the stressful conditions and inducing appropriate defense mechanisms. The precise downstream targets and signaling pathways of MEcDP are still under active investigation.
Experimental Protocols
This section provides an overview of key experimental methodologies for studying the MEP pathway.
Quantification of MEP Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of MEP pathway intermediates.
4.1.1. Sample Preparation (General Workflow)
-
Cell Culture and Quenching: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by mixing the cell suspension with a cold solvent (e.g., -20°C methanol/acetonitrile/water mixture) to prevent metabolite degradation.[1]
-
Cell Lysis and Metabolite Extraction: Pellet the quenched cells by centrifugation at low temperature. Lyse the cells using methods such as sonication or bead beating in a suitable extraction solvent (e.g., a mixture of organic solvents and water).
-
Protein and Debris Removal: Centrifuge the cell lysate to pellet proteins and cellular debris.
-
Sample Concentration and Reconstitution: Dry the supernatant containing the metabolites (e.g., using a speed vacuum). Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system.
4.1.2. LC-MS/MS Analysis
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar MEP pathway intermediates.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of each metabolite, with specific precursor-to-product ion transitions.
-
Quantification: Use stable isotope-labeled internal standards for each metabolite to correct for matrix effects and variations in extraction efficiency and instrument response.
In Vitro Enzyme Assays
4.2.1. General Principle
Enzyme activity is typically measured by monitoring the consumption of a substrate or the formation of a product over time. For the MEP pathway enzymes, this often involves spectrophotometric or coupled enzyme assays.
4.2.2. Example Protocol: DXR (IspC) Assay
This assay measures the NADPH-dependent reduction of DXP to MEP.
-
Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), MgCl₂, DXP, and NADPH.
-
Enzyme Addition: Initiate the reaction by adding purified DXR enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH consumption using the Beer-Lambert law.
Note: Detailed protocols for each enzyme assay can be found in the cited literature.[2][3][4][5][6][11]
Conclusion and Future Directions
This compound and its phosphorylated derivatives are at the heart of an essential metabolic pathway in bacteria. The MEP pathway not only provides the building blocks for a vast array of vital isoprenoids but also plays a role in cellular regulation and stress response. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore this critical area of bacterial metabolism.
Future research will likely focus on:
-
Elucidating the complete signaling cascade initiated by MEcDP in response to various stresses.
-
Discovering and characterizing novel inhibitors of MEP pathway enzymes with potent and specific antimicrobial activity.
-
Applying systems biology approaches to model and engineer the MEP pathway for the enhanced production of valuable isoprenoids in microbial cell factories.
By deepening our understanding of the multifaceted roles of this compound in bacterial metabolism, we can pave the way for innovative solutions in medicine, biotechnology, and beyond.
References
- 1. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC) from Mycobacterium tuberculosis: towards Understanding Mycobacterial Resistance to Fosmidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profoldin.com [profoldin.com]
- 4. Synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate and kinetic studies of Mycobacterium tuberculosis IspF, a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of isoprenoids. purification and properties of IspG protein from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bacterial IspD enzyme assay kits [profoldin.com]
- 9. researchgate.net [researchgate.net]
- 10. Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
2-Methylerythritol: A Central Precursor for High-Value Secondary Metabolites
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway, represents a critical metabolic route for the biosynthesis of isoprenoids, a vast and structurally diverse class of natural products.[1] Isoprenoids, with over 55,000 members, are fundamental for various biological processes, serving as hormones, components of photosynthetic machinery, and electron carriers.[2] Their commercial significance is underscored by their application in pharmaceuticals, nutraceuticals, and fragrances.[2] In contrast to the mevalonate (MVA) pathway found in animals, fungi, and the cytosol of plants, the MEP pathway is operative in most bacteria, algae, and the plastids of plants.[1][3] This metabolic divergence makes the MEP pathway an attractive target for the development of novel antimicrobial agents and herbicides.[4][5] This technical guide provides a comprehensive overview of the MEP pathway, its role in the synthesis of secondary metabolites, quantitative data on its intermediates and enzymes, detailed experimental protocols, and visualizations of its intricate network.
The MEP Pathway: An Enzymatic Cascade for Isoprenoid Precursors
The MEP pathway commences with the condensation of primary metabolites, pyruvate and D-glyceraldehyde 3-phosphate (G3P), and proceeds through a series of seven enzymatic reactions to produce the universal five-carbon isoprenoid precursors: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][6] These molecules serve as the fundamental building blocks for all isoprenoids.[1] In plants, the MEP pathway is primarily responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including essential molecules like carotenoids, chlorophylls, and hormones such as gibberellins and abscisic acid.[3]
The enzymatic steps of the MEP pathway are as follows:[7]
-
1-deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).
-
1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR/IspC) converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).
-
MEP cytidylyltransferase (IspD) catalyzes the reaction of MEP with cytidine triphosphate (CTP) to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).
-
CDP-ME kinase (IspE) phosphorylates CDP-ME to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
-
MEcDP synthase (IspF) cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP).
-
(E)-4-hydroxy-3-methylbut-2-enyl-diphosphate synthase (HMBDP synthase/IspG) reduces MEcDP to (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP).
-
HMBDP reductase (IspH) catalyzes the final step, converting HMBPP to a mixture of IPP and DMAPP.[1]
Regulation of the MEP Pathway: A Multi-layered Control System
The flux through the MEP pathway is meticulously regulated at transcriptional, post-translational, and metabolic levels to ensure a balanced supply of isoprenoid precursors.[8]
Transcriptional Regulation: The genes encoding MEP pathway enzymes are subject to developmental and environmental regulation. For instance, in plants, the expression of these genes can be influenced by light, hormones, and stress conditions.
Metabolic Regulation: Feedback inhibition is a key mechanism controlling the pathway's activity. The final products, IPP and DMAPP, allosterically inhibit the first enzyme, DXS.[9] This feedback loop prevents the overaccumulation of intermediates. Furthermore, the intermediate 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has been identified as a key regulatory metabolite, acting as a stress signal in bacteria and potentially as a retrograde signal from plastids to the nucleus in plants.[6][8]
Crosstalk with the MVA Pathway: In plants, a metabolic crosstalk exists between the plastidial MEP pathway and the cytosolic MVA pathway, allowing for the exchange of isoprenoid precursors between these compartments.[10][11] This interplay ensures a coordinated synthesis of different classes of isoprenoids required by the cell. For example, MVA-derived IPP can be imported into plastids to contribute to the synthesis of MEP-derived products.[10]
Quantitative Insights into the MEP Pathway
A quantitative understanding of the MEP pathway is crucial for metabolic engineering and drug development. The following tables summarize key quantitative data from various studies.
| Metabolite | Concentration (µM) in Zymomonas mobilis[12] |
| 1-deoxy-D-xylulose 5-phosphate (DXP) | 110 ± 19 |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | 16 ± 2 |
| 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) | 21 ± 1 |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | 190 ± 20 |
| (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBDP) | < 6.5 |
| Isopentenyl diphosphate/Dimethylallyl diphosphate (IPP/DMAPP) | < 6.5 |
| Concentrations were measured in anaerobically grown cells in minimal media via LC-MS. |
| Enzyme | Organism | Condition | Flux Control Coefficient (FCC) |
| DXS | Arabidopsis thaliana | Photosynthetically active leaf | 0.82[1] |
| DXS | Escherichia coli | Expressing isoprene synthase | 0.65 |
| The Flux Control Coefficient (FCC) indicates the relative control an enzyme exerts on the pathway flux. A value close to 1.0 suggests the enzyme is a primary rate-controlling step. |
| Inhibitor | Target Enzyme | Inhibition Constant (Kᵢ) | Type of Inhibition |
| DMAPP | DXS | 7.9 ± 1.2 µM | Competitive with TPP |
| IPP | DXS | 11.2 ± 1.8 µM | Competitive with TPP |
| Data obtained from in vitro enzyme assays. |
Experimental Protocols for Studying the MEP Pathway
Accurate and reproducible experimental methods are essential for investigating the MEP pathway. This section provides detailed protocols for key experiments.
Quantification of MEP Pathway Intermediates by LC-MS/MS
This method allows for the sensitive and specific quantification of the polar and often low-abundant intermediates of the MEP pathway.
1. Sample Preparation and Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by flash-freezing the biological sample (e.g., plant tissue, bacterial pellets) in liquid nitrogen.
-
Extraction: Extract metabolites using a cold solvent mixture, typically methanol/chloroform/water or acidified acetonitrile/methanol.[4] Add stable isotope-labeled internal standards for each target metabolite to the extraction solvent to correct for matrix effects and variations during sample processing.
-
Phase Separation: Centrifuge the mixture to separate the polar (aqueous) phase, containing the phosphorylated MEP pathway intermediates, from the non-polar phase.
-
Drying and Reconstitution: Evaporate the polar phase to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% methanol in water).
2. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using a liquid chromatography system equipped with a column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with an ion-pairing agent.
-
Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite, specific precursor-to-product ion transitions are monitored for high selectivity and sensitivity.
-
Quantification: Generate calibration curves for each metabolite using authentic standards. Calculate the concentration of each intermediate in the biological samples by comparing their peak areas to the calibration curves and normalizing to the internal standards and the initial sample amount (e.g., cell number or tissue weight).
In Vitro Enzyme Activity Assay for DXS
This assay measures the activity of the first and often rate-limiting enzyme of the MEP pathway, DXS.
1. Protein Extraction or Purification:
-
Extract total protein from the source organism (e.g., plant leaves, bacterial cells) in a suitable buffer containing protease inhibitors.
-
Alternatively, for more detailed kinetic studies, express and purify the recombinant DXS enzyme using standard molecular biology and chromatography techniques.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl, pH 7.5-8.0)
-
Substrates: Pyruvate and D-glyceraldehyde 3-phosphate (G3P)
-
Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂
-
3. Enzyme Reaction:
-
Initiate the reaction by adding the protein extract or purified enzyme to the pre-warmed reaction mixture.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.
4. Product Detection and Quantification:
-
The product, 1-deoxy-D-xylulose 5-phosphate (DXP), can be quantified using several methods:
-
LC-MS/MS: As described in the previous protocol.
-
Coupled Enzyme Assay: A continuous spectrophotometric assay can be established by coupling the DXP formation to the activity of a subsequent enzyme (e.g., DXR) that consumes DXP and oxidizes NADPH, leading to a decrease in absorbance at 340 nm.
-
Radiometric Assay: Use radiolabeled substrates (e.g., [¹⁴C]-pyruvate) and quantify the formation of radiolabeled DXP after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Visualizing the MEP Pathway and its Regulatory Network
The following diagrams, generated using the DOT language for Graphviz, illustrate the MEP pathway, its regulation, and a typical experimental workflow.
Caption: The enzymatic steps of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Caption: Regulation of the MEP pathway, including feedback inhibition and crosstalk with the MVA pathway.
Caption: A typical experimental workflow for the quantification of MEP pathway intermediates.
Conclusion
The 2-Methylerythritol pathway is a cornerstone of secondary metabolism in a wide range of organisms, providing the essential precursors for a multitude of isoprenoid compounds. Its absence in humans makes it a compelling target for the development of new therapeutics. A thorough understanding of the pathway's enzymology, regulation, and the quantitative dynamics of its intermediates is paramount for successful metabolic engineering efforts aimed at overproducing high-value secondary metabolites and for the rational design of novel enzyme inhibitors. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to delve into the intricacies of this vital metabolic route.
References
- 1. Deoxyxylulose 5-Phosphate Synthase Controls Flux through the Methylerythritol 4-Phosphate Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Novel Enzymes in the 2-Methylerythritol Phosphate (MEP) Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoids, a vast class of natural products with diverse biological functions. Found in most bacteria, some eukaryotic parasites, and the plastids of plant cells, but absent in humans, the MEP pathway presents a promising target for the development of novel antimicrobial and antimalarial drugs.[1][2] The discovery of novel enzymes within or associated with this pathway could unveil new regulatory mechanisms and provide unexploited targets for therapeutic intervention. This technical guide provides an in-depth overview of the MEP pathway, detailed experimental protocols for the identification and characterization of novel enzymes, and a summary of key quantitative data.
The Canonical 2-Methylerythritol Phosphate (MEP) Pathway
The MEP pathway converts simple sugars into the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), through a series of seven enzymatic reactions.[2] These precursors are the building blocks for a wide array of essential molecules, including carotenoids, chlorophylls, and hormones.
The enzymes and intermediates of the canonical MEP pathway are as follows:
-
1-deoxy-D-xylulose-5-phosphate synthase (DXS) : Catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP).
-
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC) : Reduces and rearranges DXP to produce 2-C-methyl-D-erythritol 4-phosphate (MEP).
-
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT or IspD) : Activates MEP by cytidylation to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME).
-
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK or IspE) : Phosphorylates CDP-ME to yield 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS or IspF) : Cyclizes CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).
-
4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS or IspG) : Reduces and opens the cyclodiphosphate ring of MEcPP to produce (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP).
-
4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR or IspH) : Reduces HMBPP to generate a mixture of IPP and DMAPP.
The Case for Novel Enzyme Discovery
While the canonical MEP pathway is well-established, recent discoveries have highlighted the potential for enzymatic variations and alternative routes. A notable example is the discovery of a novel DXR-like (DRL) enzyme in Brucella abortus and other bacteria that catalyzes the same reaction as DXR but belongs to a different protein family. This finding underscores the biochemical plasticity of microorganisms and suggests that other non-canonical enzymes associated with the MEP pathway may exist.
Identifying such novel enzymes is crucial for several reasons:
-
Understanding Metabolic Diversity: Uncovering alternative enzymes provides deeper insights into the evolution and adaptation of metabolic pathways in different organisms.
-
Identifying New Drug Targets: Novel enzymes can serve as unique targets for the development of species-specific antimicrobial agents, potentially circumventing existing resistance mechanisms.
-
Metabolic Engineering: Knowledge of alternative enzymatic steps can be leveraged for the bioengineering of microorganisms to enhance the production of valuable isoprenoids.
Experimental Protocols for Novel Enzyme Identification
A multi-pronged approach combining bioinformatics, genetics, and metabolomics is most effective for the discovery of novel enzymes in the MEP pathway.
Workflow for Novel Enzyme Discovery
Detailed Methodologies
3.2.1. Metabolomic Profiling for Pathway Interrogation
Metabolomics is a powerful tool for identifying novel enzymatic activities by detecting unexpected changes in metabolite levels.
Protocol: LC-MS/MS-based Metabolite Quantification
-
Sample Preparation:
-
Culture the microorganism of interest under desired conditions.
-
Rapidly quench metabolic activity by adding cold methanol (-80°C) to the culture.
-
Harvest cells by centrifugation at low temperature.
-
Extract metabolites using a solvent mixture (e.g., acetonitrile/methanol/water).
-
Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the extract under vacuum and resuspend in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate metabolites on a suitable column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar metabolites).
-
Employ a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with formic acid).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for targeted quantification of known MEP pathway intermediates and untargeted scanning to identify novel compounds.
-
-
Data Analysis:
-
Process the raw data using specialized software (e.g., XCMS) to identify and quantify metabolites.
-
Compare the metabolite profiles of wild-type and mutant strains (e.g., gene knockout) to identify accumulated or depleted metabolites, which can indicate the function of the knocked-out gene.
-
3.2.2. Gene Knockout for Functional Genomics
Creating targeted gene deletions is a definitive way to probe gene function.
Protocol: CRISPR-Cas9 Mediated Gene Knockout in Bacteria
-
gRNA Design and Plasmid Construction:
-
Design a guide RNA (gRNA) specific to the target gene using online tools.
-
Clone the gRNA sequence into a CRISPR-Cas9 expression vector containing the Cas9 nuclease gene and a selectable marker.
-
-
Transformation:
-
Introduce the CRISPR-Cas9 plasmid into the target bacterium using an appropriate transformation method (e.g., electroporation or chemical transformation).
-
-
Induction and Selection:
-
Induce the expression of Cas9 and the gRNA.
-
Select for transformants containing the plasmid using the appropriate antibiotic.
-
Screen for successful gene knockout by PCR and sequencing of the target locus.
-
-
Phenotypic and Metabolomic Analysis:
-
Analyze the knockout strain for any phenotypic changes (e.g., growth defects, altered isoprenoid production).
-
Perform metabolomic profiling as described above to identify any metabolic perturbations.
-
3.2.3. In Vitro Enzyme Assays
Once a candidate gene is identified, its enzymatic activity must be confirmed in vitro.
Protocol: General Spectrophotometric Enzyme Assay (Example for DXR/IspC)
-
Recombinant Protein Expression and Purification:
-
Clone the candidate gene into an expression vector with an affinity tag (e.g., His-tag).
-
Express the protein in a suitable host (e.g., E. coli).
-
Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
-
Assay Components:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrates (e.g., DXP and NADPH for DXR)
-
Cofactors (e.g., MgCl₂)
-
Purified enzyme
-
-
Assay Procedure:
-
In a cuvette, combine the buffer, substrates (except one to initiate the reaction), and cofactors.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the final substrate or the enzyme.
-
Monitor the change in absorbance at a specific wavelength (e.g., 340 nm for NADPH oxidation) over time using a spectrophotometer.
-
-
Kinetic Parameter Determination:
-
Perform the assay with varying substrate concentrations.
-
Plot the initial reaction rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Specific Assay Protocols for MEP Pathway Enzymes:
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase): The activity can be measured by a coupled assay with DXR, where the production of DXP is linked to the oxidation of NADPH. Alternatively, a more direct method involves quantifying DXP formation using LC-MS/MS.
-
IspD (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): The activity can be determined by monitoring the formation of CDP-ME from MEP and CTP using HPLC or a coupled enzymatic assay.
-
IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase): The kinase activity can be assayed by measuring the consumption of ATP, for example, through a coupled assay with pyruvate kinase and lactate dehydrogenase, which links ADP production to NADH oxidation.
-
IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): The activity can be monitored by the release of CMP from CDP-MEP, which can be quantified by HPLC.
-
IspG (4-hydroxy-3-methylbut-2-enyl diphosphate synthase) and IspH (4-hydroxy-3-methylbut-2-enyl diphosphate reductase): These iron-sulfur cluster-containing enzymes are oxygen-sensitive and require anaerobic conditions for their assays. Their activity is typically measured by monitoring the consumption of their respective substrates or the formation of their products using HPLC or by coupled spectrophotometric assays with appropriate redox partners.
Quantitative Data Presentation
Enzyme Kinetic Parameters
The following table summarizes available kinetic data for some MEP pathway enzymes in key organisms. It is important to note that assay conditions can significantly influence these values.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/min/mg) | Reference(s) |
| DXR (IspC) | Escherichia coli | DXP | 115 | 1.93 | - | [1][2] |
| NADPH | 0.5 | - | - | [1][2] | ||
| Mycobacterium tuberculosis | DXP | 47.1 | - | 1.5 x 106 M-1min-1 (specificity constant) | ||
| NADPH | 29.7 | - | ||||
| IspF | Escherichia coli | CDP-ME2P | 339 | 1.02 | - | [3][4] |
Intracellular Metabolite Concentrations
The concentrations of MEP pathway intermediates can provide insights into metabolic flux and potential regulatory points.
| Metabolite | Zymomonas mobilis (Intracellular Concentration, µM) |
| DXP | 0.09 |
| MEP | 0.23 |
| CDP-ME | 0.04 |
| MEcPP | 0.12 |
| HMBPP | 0.06 |
| IPP + DMAPP | 0.84 |
Data adapted from a study on Zymomonas mobilis and may vary significantly in other organisms and under different growth conditions.
Conclusion
The identification of novel enzymes in the MEP pathway is a promising avenue for fundamental research and the development of new therapeutics. The integrated approach of bioinformatics, genetics, and metabolomics, coupled with rigorous biochemical characterization, provides a robust framework for discovery. The detailed protocols and quantitative data presented in this guide are intended to equip researchers with the necessary tools and information to explore the untapped potential of this essential metabolic pathway. Further research to populate a more complete and comparative dataset of enzyme kinetics will be invaluable to the field.
References
- 1. E. coli MEP synthase: steady-state kinetic analysis and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
regulation of 2-Methylerythritol synthesis in E. coli
An In-depth Technical Guide on the Regulation of 2-Methylerythritol Phosphate (MEP) Synthesis in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route in most bacteria, including Escherichia coli, for the biosynthesis of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are fundamental for the synthesis of a vast array of essential molecules, such as quinones involved in electron transport, components of cell walls, and carotenoids.[2] Unlike humans, who utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis, many pathogenic bacteria rely on the MEP pathway, making it an attractive target for the development of novel antimicrobial agents.[3] Furthermore, understanding and engineering this pathway is of significant interest for the microbial production of valuable isoprenoids, including biofuels, pharmaceuticals, and fragrances.[4][5] This guide provides a comprehensive overview of the regulation of the MEP pathway in E. coli, focusing on key control mechanisms, quantitative data, and detailed experimental protocols.
The MEP Pathway: An Overview
The MEP pathway commences with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (G3P) and proceeds through a series of seven enzymatic reactions to yield IPP and DMAPP. The enzymes involved in the E. coli MEP pathway are encoded by the dxs, dxr (ispC), ispD, ispE, ispF, ispG, and ispH genes.
Core Regulatory Mechanisms
The flux through the MEP pathway in E. coli is tightly controlled at multiple levels to ensure a balanced supply of isoprenoid precursors while minimizing the accumulation of potentially toxic intermediates. The primary regulatory mechanisms include allosteric feedback inhibition and transcriptional control of key enzymes.
Allosteric Feedback Inhibition of DXP Synthase (DXS)
The first enzyme of the pathway, 1-deoxy-D-xylulose 5-phosphate synthase (DXS), is a major control point.[6] DXS is allosterically inhibited by the final products of the pathway, IPP and DMAPP.[7][8] This feedback regulation allows the cell to rapidly modulate the pathway's activity in response to the downstream isoprenoid pool. The binding of IPP and DMAPP to an allosteric site on DXS, distinct from the active site, induces a conformational change that promotes the dissociation of the active dimeric form of the enzyme into inactive monomers.[7][8] This monomerization can lead to the aggregation and eventual degradation of the DXS protein, providing a mechanism for both short-term and long-term control of pathway flux.[7]
Transcriptional Regulation and Rate-Limiting Steps
Metabolic control analyses have identified DXS as having a high flux control coefficient, indicating that its expression level is a primary determinant of the overall pathway flux.[4] Consequently, overexpression of the dxs gene is a common and effective strategy to enhance the production of isoprenoids in metabolically engineered E. coli.[9]
While DXS is a primary bottleneck, other enzymes can become rate-limiting, particularly when the flux is increased. Notably, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) has been identified as a subsequent rate-limiting step.[6][10] Overexpression of ispG can lead to the accumulation of the cytotoxic intermediate (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP), which can impair cell growth.[10][11] Therefore, a balanced overexpression of multiple pathway enzymes, particularly dxs and ispG, and the downstream ispH, is often necessary to achieve high-level isoprenoid production.[10] The isopentenyl diphosphate isomerase (Idi), which interconverts IPP and DMAPP, is expressed at very low levels and can also be a limiting factor when a specific ratio of IPP to DMAPP is required for a particular downstream isoprenoid synthase.[4]
Data Presentation
Table 1: Kinetic Parameters of Key MEP Pathway Enzymes in E. coli
| Enzyme | Gene | Substrate(s) | Km (µM) | kcat (s-1) | Reference(s) |
| DXP Synthase | dxs | D-Glyceraldehyde 3-phosphate | 226 | - | [4] |
| DXP Reductoisomerase | dxr (ispC) | DXP | 115 ± 25 | 116 ± 8 | [1][12] |
| DXP Reductoisomerase | dxr (ispC) | NADPH | 0.5 ± 0.2 | 116 ± 8 | [1][12] |
Note: '-' indicates data not available in the searched literature.
Table 2: Intracellular Concentrations of MEP Pathway Enzymes and Intermediates in Wild-Type E. coli
| Molecule | Type | Concentration (µM) | Reference(s) |
| DXP Synthase (Dxs) | Enzyme | ~0.1 | [4] |
| DXP Reductoisomerase (Dxr) | Enzyme | ~1.5 | [4] |
| IspD | Enzyme | ~0.5 | [4] |
| IspE | Enzyme | ~0.2 | [4] |
| IspF | Enzyme | ~0.8 | [4] |
| IspG | Enzyme | ~0.1 | [4] |
| IspH | Enzyme | ~0.3 | [4] |
| Idi | Enzyme | Not detected | [4] |
| DXP | Intermediate | ~100 | [4] |
| MEP | Intermediate | ~20 | [4] |
| CDP-ME | Intermediate | ~10 | [4] |
| MEcPP | Intermediate | ~150 | [4] |
| IPP/DMAPP | Intermediate | ~15 | [4] |
Note: Enzyme concentrations are approximate and can vary with growth conditions. HMBPP was below the detection limit in this study.
Table 3: Effects of Gene Overexpression on Isoprenoid Production in E. coli
| Overexpressed Gene(s) | Product | Fold Increase in Production | Reference(s) |
| ispG | Isopentenol | 1.6 | [9] |
| ispG and dxs | Isopentenol | 3.3 (relative to initial strain) | [9] |
| Balanced activation of ispG and ispH | β-carotene | 1.73 | [11] |
| Balanced activation of ispG and ispH | Lycopene | 1.77 | [11] |
Experimental Protocols
Protocol 1: Quantification of MEP Pathway Intermediates by LC-MS/MS
This protocol is adapted from methodologies described for the analysis of MEP pathway metabolites.[13][14]
1. Cell Quenching and Metabolite Extraction: a. Rapidly quench metabolism by mixing a defined volume of E. coli culture with a 60% methanol solution pre-chilled to -40°C. b. Centrifuge the cell suspension at low temperature to pellet the cells. c. Extract the metabolites by resuspending the cell pellet in a pre-chilled extraction solvent (e.g., 75% ethanol). d. Include isotope-labeled internal standards for each metabolite to be quantified to correct for matrix effects and variations in extraction efficiency. e. Incubate the mixture at a defined temperature (e.g., -20°C) to allow for complete extraction. f. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis: a. Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer. b. Separate the highly polar MEP pathway intermediates using a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column.[3] c. Employ an appropriate mobile phase gradient, for example, using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium carbonate). d. Operate the mass spectrometer in negative ion mode and use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. e. For each metabolite, define the precursor ion (deprotonated molecule [M-H]-) and one or more product ions generated by collision-induced dissociation. f. Create a standard curve for each metabolite using authentic standards to allow for absolute quantification.
Protocol 2: Site-Directed Mutagenesis of dxs to Investigate Allosteric Regulation
This protocol is a generalized procedure based on common site-directed mutagenesis techniques.[15][16][17][18]
1. Primer Design: a. Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. b. The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C. c. Ensure that the primers terminate in one or more G or C bases.
2. PCR Amplification: a. Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., Pfu polymerase) to minimize secondary mutations. b. Use a plasmid containing the wild-type dxs gene as the template. c. The PCR program should include an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.
3. Template Digestion and Transformation: a. Digest the parental, methylated template DNA by adding the restriction enzyme DpnI directly to the PCR product and incubating at 37°C for 1-2 hours. b. Transform the DpnI-treated, mutated plasmid into competent E. coli cells. c. Plate the transformed cells on a selective medium and incubate overnight.
4. Verification: a. Isolate plasmid DNA from several colonies. b. Verify the presence of the desired mutation by DNA sequencing.
Protocol 3: Chromosomal Integration of MEP Pathway Genes
This protocol provides a general workflow for the stable integration of genes into the E. coli chromosome, a common strategy in metabolic engineering.[19][20][21]
1. Construct Design: a. Design a DNA construct containing the gene(s) of interest (e.g., dxs) under the control of a suitable promoter. b. Flank the expression cassette with homologous regions (typically ~50 bp) corresponding to the desired integration site in the E. coli chromosome. c. Include a selectable marker (e.g., an antibiotic resistance gene) for selection of successful integrants.
2. Linear DNA Generation: a. Amplify the designed construct by PCR to generate a linear DNA fragment.
3. Recombineering: a. Use an E. coli strain expressing a lambda Red recombinase system (Gam, Bet, and Exo proteins). b. Prepare electrocompetent cells of this strain and transform them with the linear DNA fragment. c. The lambda Red system will facilitate homologous recombination between the linear DNA and the chromosome.
4. Selection and Verification: a. Plate the transformed cells on a medium containing the appropriate antibiotic to select for colonies with the integrated construct. b. Verify the correct integration of the construct at the desired chromosomal locus by colony PCR and subsequent DNA sequencing.
Mandatory Visualizations
References
- 1. E. coli MEP synthase: steady-state kinetic analysis and substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coli - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00025J [pubs.rsc.org]
- 3. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MEP pathway products allosterically promote monomerization of deoxy-D-xylulose-5-phosphate synthase to feedback-regulate their supply - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. MEP pathway-mediated isopentenol production in metabolically engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Balanced activation of IspG and IspH to eliminate MEP intermediate accumulation and improve isoprenoids production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Site Directed Mutagenesis [kingsley.stanford.edu]
- 16. assaygenie.com [assaygenie.com]
- 17. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 18. bowdish.ca [bowdish.ca]
- 19. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Combinatory optimization of chromosomal integrated mevalonate pathway for β-carotene production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylerythritol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylerythritol (ME) is a naturally occurring polyol, a four-carbon sugar alcohol with a branched methyl group. While present in some organisms in its free form, its phosphorylated derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), plays a pivotal role as a key intermediate in the non-mevalonate pathway of isoprenoid biosynthesis.[1][2] This pathway, also known as the MEP pathway, is essential for the survival of most bacteria, green algae, and plants, where it operates in the plastids.[3] Isoprenoids are a vast and diverse class of natural products, encompassing essential molecules such as hormones, carotenoids, and the side chains of chlorophylls. The absence of the MEP pathway in humans makes its enzymes attractive targets for the development of novel antibiotics and herbicides.[4] This technical guide provides an in-depth overview of the natural sources and distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway.
Natural Sources and Distribution of this compound and MEP Pathway Intermediates
This compound has been identified in various plant species, often accumulating in specific tissues. Its phosphorylated form, MEP, and other pathway intermediates are found in all organisms that utilize this pathway for isoprenoid biosynthesis.
Quantitative Distribution of this compound
The concentration of free this compound can vary significantly between species and even within different parts of the same plant. The following table summarizes available quantitative data.
| Organism | Tissue/Cellular Compartment | Concentration | Reference |
| Phlox drummondii | Petal Limbs (Vacuole) | 131 mM | [1] |
| Convolvulus glomeratus | - | Present (Quantification not available) | [5] |
Distribution of the MEP Pathway
The MEP pathway is the primary route for isoprenoid precursor biosynthesis in a wide range of organisms.
| Kingdom/Domain | Presence of MEP Pathway | Cellular Localization |
| Bacteria | Widespread (most Gram-negative and many Gram-positive) | Cytosol |
| Archaea | Absent | - |
| Eukarya | ||
| - Plants | Present | Plastids |
| - Green Algae | Present | Plastids |
| - Apicomplexa (e.g., Plasmodium) | Present | Apicoplast |
| - Fungi | Absent | - |
| - Animals | Absent | - |
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway
The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of seven enzymatic steps to produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Experimental Protocols
Accurate quantification of this compound and its phosphorylated intermediates is crucial for studying the MEP pathway and its role in various organisms. Below are detailed protocols for extraction and analysis.
Protocol 1: Extraction of this compound from Plant Tissues
This protocol is designed for the extraction of the non-phosphorylated, water-soluble this compound from plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
80% (v/v) ethanol
-
Deionized water
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest and immediately freeze approximately 1 gram of fresh plant tissue in liquid nitrogen to quench metabolic activity. Alternatively, use lyophilized (freeze-dried) tissue.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% ethanol.
-
Vortex the mixture vigorously for 1 minute and then incubate at 60°C for 20 minutes to facilitate extraction.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
To ensure complete extraction, re-extract the pellet with another 5 mL of 80% ethanol and repeat steps 4-6.
-
Pool the supernatants and evaporate the ethanol under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried extract in a known volume of deionized water (e.g., 1 mL).
-
Filter the aqueous extract through a 0.22 µm syringe filter into a clean vial for analysis.
Protocol 2: Quantification of this compound by GC-MS after Silylation
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a derivatization step is necessary to increase volatility. Silylation is a common derivatization method for compounds containing hydroxyl groups.
Materials:
-
Dried this compound extract (from Protocol 1)
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Transfer a known volume (e.g., 100 µL) of the aqueous extract into a glass vial and dry it completely under a stream of nitrogen or in a vacuum centrifuge.
-
To the dried residue, add 50 µL of anhydrous pyridine to ensure a dry environment.
-
Add 50 µL of MSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500.
-
-
Quantification is achieved by comparing the peak area of the derivatized this compound to a calibration curve prepared from a pure standard that has undergone the same derivatization procedure.
References
- 1. Combinatorial Methylerythritol Phosphate Pathway Engineering and Process Optimization for Increased Menaquinone-7 Synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hmdb.ca [hmdb.ca]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylerythritol Phosphate Pathway-Specific Natural Products as Antibacterials | National Agricultural Library [nal.usda.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantification of 2-Methylerythritol Levels in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-C-methyl-D-erythritol (ME) and its phosphorylated form, 2-C-methyl-D-erythritol 4-phosphate (MEP), key intermediates in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis in plants. Accurate quantification of these compounds is crucial for understanding plant metabolism, stress responses, and for the development of novel herbicides and drugs targeting this essential pathway.
Introduction
The methylerythritol phosphate (MEP) pathway is responsible for the synthesis of isoprenoid precursors in most bacteria, green algae, and the plastids of higher plants.[1] Isoprenoids are a vast and diverse group of natural products with essential functions in all living organisms, including roles as hormones, components of photosynthetic machinery, and defense compounds. 2-Methylerythritol (ME) and its phosphorylated derivative, 2-C-methyl-D-erythritol 4-phosphate (MEP), are central intermediates in this pathway.[2] The ability to accurately measure the levels of these compounds in plant tissues is fundamental for studying the regulation of isoprenoid biosynthesis and for identifying potential targets for metabolic engineering and drug discovery.
Data Presentation: Quantitative Levels of MEP Pathway Intermediates
Direct quantitative data for this compound (ME) across different plant tissues is not extensively tabulated in the literature. The focus of most quantitative studies has been on its phosphorylated and more metabolically active form, 2-C-methyl-D-erythritol 4-phosphate (MEP), and other pathway intermediates. The table below summarizes representative concentrations of MEP pathway metabolites found in Arabidopsis thaliana, a model plant species. These values can vary significantly based on plant age, tissue type, and environmental conditions.
| Metabolite | Plant Species | Tissue | Concentration (nmol/g dry weight) | Analytical Method | Reference |
| 1-deoxy-D-xylulose 5-phosphate (DXP) | Arabidopsis thaliana | Rosettes | ~0.5 - 1.5 | LC-MS/MS | [3] |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) | Arabidopsis thaliana | Rosettes | Not explicitly quantified in this study | LC-MS/MS | [3] |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) | Arabidopsis thaliana | Rosettes | ~0.1 - 0.3 | LC-MS/MS | [3] |
| Dimethylallyl diphosphate (DMADP) | Arabidopsis thaliana | Rosettes | ~0.05 - 0.15 | GC-MS (after hydrolysis) | [3] |
Note: The concentration of MEP pathway intermediates, including MEP, is often low in plant tissues under normal growth conditions.[4] However, accumulation of certain intermediates, such as 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP), has been observed under stress conditions like high light and temperature, indicating potential bottlenecks in the pathway.[5]
Experimental Protocols
Protocol 1: Quantification of MEP Pathway Intermediates (including MEP) by LC-MS/MS
This protocol is adapted from established methods for the sensitive quantification of MEP pathway metabolites in plant tissues.[4]
1. Plant Tissue Homogenization and Extraction
-
Materials:
-
Plant tissue (e.g., leaves, roots), flash-frozen in liquid nitrogen
-
Pre-chilled (-20°C) extraction solvent: 50% (v/v) acetonitrile in 10 mM ammonium acetate, pH 9.0
-
Zirconia or metal beads
-
Mixer Mill or mortar and pestle
-
Microcentrifuge tubes (2.0 mL)
-
Microcentrifuge (refrigerated)
-
-
Procedure:
-
Weigh approximately 25-50 mg of frozen, ground plant tissue into a pre-chilled 2.0 mL microcentrifuge tube containing a zirconia or metal bead.
-
Add 1 mL of pre-chilled extraction solvent.
-
Homogenize the tissue using a Mixer Mill for 2 minutes at 25 Hz or by grinding thoroughly with a pre-chilled mortar and pestle.
-
Incubate the mixture on an orbital shaker (100 rpm) for 45 minutes at 4°C.
-
Sonicate the sample for 15 minutes in a cold water bath.
-
Centrifuge at 20,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
For enhanced clean-up, centrifuge the supernatant again at 20,000 x g for 5 minutes at 4°C.
-
Transfer the final supernatant to a new tube for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of these polar compounds.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high to low organic content (e.g., 95% B to 40% B) over approximately 15-20 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for each MEP pathway intermediate must be determined using authentic standards. For MEP (precursor ion m/z 215.1), a potential product ion is m/z 97.0 (H2PO4-).
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is highly recommended for accurate quantification.[4]
-
3. Data Analysis
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from authentic standards. The use of internal standards will correct for variations in extraction efficiency and matrix effects.
Protocol 2: Quantification of this compound by GC-MS after Derivatization
This protocol is a general approach for the analysis of polar compounds like this compound, which require derivatization to increase their volatility for GC-MS analysis. Trimethylsilylation (TMS) is a common derivatization technique.[6]
1. Extraction of Polar Metabolites
-
Follow the same extraction procedure as described in Protocol 1, Section 1.
2. Derivatization
-
Materials:
-
Dried polar metabolite extract
-
Methoxyamine hydrochloride in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
Transfer an aliquot (e.g., 200 µL) of the polar extract to a microcentrifuge tube and dry completely using a SpeedVac concentrator without heat.
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex thoroughly and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of MSTFA with 1% TMCS. Vortex and incubate at 37°C for 30 minutes.
-
Centrifuge briefly to collect the liquid at the bottom of the tube.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
-
3. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
-
GC Conditions (Example):
-
Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split (e.g., 10:1).
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: The mass spectrum of the derivatized this compound can be compared to library spectra or confirmed using an authentic standard.
-
4. Data Analysis
-
Quantification can be performed using a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) and a calibration curve prepared with derivatized standards.
Protocol 3: Enzymatic Assay for Polyol Quantification (Theoretical Approach)
1. Principle
This hypothetical assay involves a dehydrogenase enzyme that uses NAD+ or NADP+ as a cofactor to oxidize this compound. The resulting NADH or NADPH can be measured by the increase in absorbance at 340 nm.
2. Reagents
-
Plant extract (prepared as in Protocol 1, Section 1, and potentially desalted)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD+ or NADP+ solution (e.g., 10 mM)
-
A specific this compound dehydrogenase (to be identified/purified)
-
Spectrophotometer capable of measuring absorbance at 340 nm
3. Assay Procedure
-
In a microplate well or cuvette, combine the reaction buffer, NAD(P)+ solution, and the plant extract.
-
Incubate for a few minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding the this compound dehydrogenase.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH or NADPH production is proportional to the concentration of this compound in the sample.
4. Data Analysis
-
A standard curve would be generated using known concentrations of this compound. The concentration in the plant extract can then be determined by comparing its reaction rate to the standard curve.
Disclaimer: This enzymatic assay protocol is theoretical and would require significant research and development to validate, including the identification and purification of a specific enzyme.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis in Plants.
Caption: Experimental Workflow for LC-MS/MS Quantification of MEP Pathway Intermediates.
Caption: Experimental Workflow for GC-MS Quantification of this compound after Derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. The Relationship between the Methyl-Erythritol Phosphate Pathway Leading to Emission of Volatile Isoprenoids and Abscisic Acid Content in Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
Application Notes and Protocols for Metabolic Engineering of the MEP Pathway for Biofuel Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for the enhanced production of isoprenoid-based biofuels.
Introduction
Isoprenoids, a vast and diverse class of natural products, are synthesized from the fundamental five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] The MEP pathway, also known as the non-mevalonate pathway, is one of the two major routes for the biosynthesis of these precursors.[1][3] In plants and many microorganisms, the MEP pathway is localized in the plastids and is responsible for the synthesis of essential isoprenoids such as carotenoids, chlorophylls, and hormones.[2] Due to its central role in producing isoprenoid building blocks, the MEP pathway is a prime target for metabolic engineering to increase the production of high-value isoprenoids, including advanced biofuels.[4][5] Metabolic engineering strategies focus on optimizing the flux through this pathway to achieve higher yields, titers, and productivity of desired biofuel molecules.[4][6][7][8]
The MEP Pathway: An Enzymatic Overview
The MEP pathway converts primary metabolites, pyruvate and glyceraldehyde 3-phosphate (G3P), into IPP and DMAPP through a series of seven enzymatic reactions.[9]
-
DXS (1-deoxy-D-xylulose-5-phosphate synthase): Catalyzes the initial condensation of pyruvate and G3P to form 1-deoxy-D-xylulose 5-phosphate (DXP).[2][9]
-
DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase): Converts DXP to MEP.[1][9]
-
MCT (2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase): Catalyzes the formation of 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) from MEP.[9]
-
CMK (4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase): Phosphorylates CDP-ME to produce 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP).
-
MDS (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): Converts CDP-MEP to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).
-
HDS (4-hydroxy-3-methylbut-2-enyl diphosphate synthase): Catalyzes the formation of (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBPP) from MEcPP.
-
HDR (4-hydroxy-3-methylbut-2-enyl diphosphate reductase): The terminal enzyme of the pathway, which converts HMBPP into a mixture of IPP and DMAPP.[5]
Caption: The enzymatic steps of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Metabolic Engineering Strategies
Several metabolic engineering strategies have been employed to enhance the flux through the MEP pathway for increased biofuel production. These strategies often involve the overexpression of key enzymes, downregulation of competing pathways, and alleviating feedback inhibition.
Overexpression of Rate-Limiting Enzymes
Studies have shown that the overexpression of certain MEP pathway enzymes can significantly increase the production of isoprenoids. DXS, the first enzyme in the pathway, and DXR, the second enzyme, are often considered rate-limiting steps.[10] Overexpression of HDR, the terminal enzyme, has also been shown to enhance metabolic flux.[5]
| Engineered Strain | Genetic Modification | Product | Fold Increase in Yield | Reference |
| E. coli | Overexpression of dxs and idi | Isoprenoids | Significant increase | [3] |
| Populus trichocarpa | Overexpression of PtDXR | Isoprenoids | Upregulated MEP-related products | [10] |
| Poplar | Overexpression of GbHDR1 | Terpenoids | Enhanced metabolic flux | [5] |
| Mentha piperita | Overexpression of DXR | Essential oil | 50% increase | [10] |
Alleviating Feedback Inhibition
The MEP pathway is regulated by feedback inhibition, where the final products, IPP and DMAPP, inhibit the activity of the first enzyme, DXS.[2] This regulatory mechanism can limit the overall flux through the pathway. Strategies to overcome this bottleneck include protein engineering of DXS to create feedback-resistant variants or dynamically regulating the expression of downstream enzymes to prevent the accumulation of inhibitory intermediates.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Metabolic Engineering for Advanced Biofuels Production from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering strategies toward production of biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Synthesis of Isotopically Labeled 2-Methylerythritol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of isotopically labeled 2-Methylerythritol (ME), a crucial intermediate in the non-mevalonate or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for isoprenoid biosynthesis. The MEP pathway is essential in most bacteria, plants, and apicomplexan parasites, including the malaria parasite Plasmodium falciparum, but absent in humans, making it an attractive target for the development of novel antimicrobial and antimalarial drugs. Isotopically labeled ME and its derivatives are invaluable tools for elucidating the reaction mechanisms of the MEP pathway enzymes and for screening potential inhibitors.
This guide covers both chemical and enzymatic synthesis strategies for preparing deuterium (²H) and carbon-13 (¹³C) labeled this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the biosynthetic pathway and experimental workflows.
Data Presentation: Synthesis of Isotopically Labeled this compound and its Derivatives
The following table summarizes quantitative data from various reported synthetic routes for isotopically labeled this compound and its phosphorylated derivatives. This allows for a comparative assessment of the different methodologies.
| Labeled Compound | Isotopic Label | Synthesis Method | Starting Material | Number of Steps | Overall Yield (%) | Reference |
| 2-C-Methyl-D-erythritol 2,4-cyclopyrophosphate | N/A (can be labeled) | Chemical | 2-C-Methyl-D-erythritol 1,3-diacetate | 4 | 42% | [1] |
| 4-Diphosphocytidyl-2C-methyl-d-erythritol | ¹³C | Enzymatic (one-pot) | ¹³C-labeled pyruvate and glucose | Multi-enzyme | 50-80% | [2] |
| 2-C-Methyl-d-erythritol 4-phosphate (MEP) | N/A | Chemical | Benzyloxyacetone | 5 | 27% | [3] |
| [1,1-²H₂]ME & [3,5,5,5-²H₄]ME | ²H | Chemical | Not specified | Not specified | Not specified | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the MEP pathway and a general workflow for the chemical synthesis of labeled this compound.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of isotopically labeled this compound and its derivatives.
Protocol 1: Chemical Synthesis of 2-C-Methyl-D-erythritol 2,4-cyclopyrophosphate
This protocol is adapted from a four-step synthesis with a reported overall yield of 42%.[1] This method is suitable for producing the cyclopyrophosphate derivative, which is a key intermediate in the MEP pathway.
Step 1: Bisphosphorylation of 2-C-Methyl-D-erythritol 1,3-diacetate
-
Dissolve 2-C-Methyl-D-erythritol 1,3-diacetate in a suitable anhydrous solvent (e.g., pyridine) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a phosphorylating agent (e.g., dibenzyl phosphite) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the bisphosphorylated intermediate.
Step 2: Carbodiimide-mediated Cyclization
-
Dissolve the bisphosphorylated intermediate in a suitable anhydrous solvent (e.g., pyridine).
-
Add a carbodiimide reagent (e.g., N,N'-dicyclohexylcarbodiimide, DCC) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the protected cyclopyrophosphate.
Step 3: Deprotection
-
Dissolve the protected cyclopyrophosphate in a suitable solvent mixture (e.g., methanol/water).
-
Add a catalyst for hydrogenolysis (e.g., palladium on carbon, Pd/C).
-
Stir the mixture under a hydrogen atmosphere (1 atm) for 4-6 hours.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected 2-C-Methyl-D-erythritol 2,4-cyclopyrophosphate.
Step 4: Purification
-
Purify the final product using an appropriate method such as ion-exchange chromatography or size-exclusion chromatography.
-
Characterize the final product by NMR (¹H, ¹³C, ³¹P) and mass spectrometry to confirm its identity and purity.
Protocol 2: Enzymatic Synthesis of ¹³C-Labeled 4-Diphosphocytidyl-2C-methyl-d-erythritol
This protocol is based on a one-pot, multi-enzyme strategy that leverages the enzymes of the MEP pathway to synthesize the desired labeled compound from simple, commercially available labeled precursors. This method can achieve high yields of 50-80%.[2]
Materials:
-
¹³C-labeled pyruvate
-
¹³C-labeled glucose
-
Recombinant enzymes of the MEP pathway (DXS, DXR/IspC, IspD)
-
ATP, CTP, NADPH
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Enzyme Preparation: Express and purify the recombinant enzymes (DXS, DXR/IspC, IspD) from an overexpressing E. coli strain according to standard molecular biology protocols.
-
Reaction Setup: In a reaction vessel, combine the reaction buffer, ¹³C-labeled pyruvate, and ¹³C-labeled glucose.
-
Add the necessary cofactors: ATP, CTP, and NADPH.
-
Enzymatic Cascade: Initiate the reaction by adding the purified enzymes (DXS, DXR/IspC, and IspD) to the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 37 °C) for several hours to allow the enzymatic cascade to proceed.
-
Reaction Monitoring: Monitor the formation of the product by HPLC or LC-MS.
-
Reaction Termination and Product Purification: Once the reaction has reached completion, terminate it by heat inactivation of the enzymes or by adding a quenching agent (e.g., perchloric acid followed by neutralization).
-
Remove precipitated proteins by centrifugation.
-
Purify the ¹³C-labeled 4-diphosphocytidyl-2C-methyl-d-erythritol from the supernatant using anion-exchange chromatography followed by size-exclusion chromatography.
-
Characterization: Confirm the identity, purity, and isotopic enrichment of the final product using NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry.
These protocols provide a foundation for the synthesis of isotopically labeled this compound and its derivatives. Researchers should optimize the reaction conditions based on their specific needs and available resources. The use of these labeled compounds will continue to be instrumental in advancing our understanding of the MEP pathway and in the development of new therapeutic agents.
References
- 1. Synthesis of 2-C-methyl-D-erythritol 2,4-cyclopyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Synthesis of 4-Diphosphocytidyl-2-C-methyl-d-erythritol and 2-C-Methyl-d-erythritol-4-phosphate - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 4. Deuterium-labelled isotopomers of 2-C-methyl-D-erythritol as tools for the elucidation of the 2-C-methyl-D-erythritol 4-phosphate pathway for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drug Target Discovery Using the 2-Methylerythritol (MEP) Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is an essential metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Isoprenoids are a vast and diverse class of natural products vital for numerous cellular functions, including cell wall biosynthesis, electron transport, and protein prenylation. The MEP pathway is found in most bacteria, including many pathogenic species such as Mycobacterium tuberculosis and Plasmodium falciparum, as well as in plants and apicomplexan parasites. Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway for isoprenoid biosynthesis. This metabolic dichotomy makes the enzymes of the MEP pathway highly attractive and selective targets for the development of novel antimicrobial agents with potentially low host toxicity.
These application notes provide a comprehensive overview of the MEP pathway for drug target discovery, including detailed experimental protocols for key enzyme assays and a summary of relevant kinetic and inhibition data.
The 2-Methylerythritol (MEP) Pathway: A Druggable Target
The MEP pathway consists of seven enzymatic steps, each representing a potential point of intervention for therapeutic agents. The enzymes in this pathway have been validated as essential for the survival of numerous pathogens, making them prime candidates for the development of new anti-infective drugs.
Quantitative Data Summary
The following tables summarize key kinetic parameters for the MEP pathway enzymes from various organisms and the inhibitory constants of known inhibitors. This data is crucial for comparative analysis and for guiding the design of new, potent inhibitors.
Table 1: Kinetic Parameters of MEP Pathway Enzymes
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |
| DXS (IspC) | Deinococcus radiodurans | Pyruvate | 2000 | 1.8 | - | [1] |
| D-Glyceraldehyde 3-phosphate | 140 | - | - | [1] | ||
| Plasmodium falciparum | Pyruvate | - | - | - | [2] | |
| D-Glyceraldehyde 3-phosphate | - | - | - | [2] | ||
| DXR (IspC) | Escherichia coli | DXP | 250 | - | - | [3] |
| Mycobacterium tuberculosis | DXP | 115 | 5.25 | - | [4] | |
| Acinetobacter baumannii | DXP | 120 ± 10 | 1.1 ± 0.03 | - | [5] | |
| NADPH | 22 ± 2 | 1.1 ± 0.02 | - | [5] | ||
| Klebsiella pneumoniae | DXP | 110 ± 10 | 1.2 ± 0.03 | - | [5] | |
| NADPH | 19 ± 2 | 1.2 ± 0.02 | - | [5] | ||
| IspD | Francisella tularensis | MEP | 177.9 ± 35.2 | 2.5 ± 0.1 | - | [6] |
| CTP | 73.0 ± 5.7 | 2.5 ± 0.1 | - | [6] | ||
| Arabidopsis thaliana | MEP | 500 | - | 67 µmol min-1 mg-1 | [7] | |
| CTP | 114 | - | - | [7] | ||
| IspE | Mycobacterium tuberculosis | CDP-ME | - | - | - | [8][9] |
| ATP | - | - | - | [8][9] | ||
| IspF | Escherichia coli | CDP-MEP | 339 ± 32 | 1.02 ± 0.05 | - | [10][11] |
| IspG | Escherichia coli | MEcPP | - | - | - | [12] |
| IspH | Escherichia coli | HMBPP | 30 | - | - | [13] |
Table 2: Inhibition Constants of MEP Pathway Inhibitors
| Target Enzyme | Inhibitor | Organism | IC50 | Ki | Inhibition Type | Reference |
| DXR (IspC) | Fosmidomycin | Escherichia coli | 30 nM | - | - | [14] |
| Plasmodium falciparum | 34 nM | - | - | [15] | ||
| Zymomonas mobilis | - | 0.6 µM | Competitive | [16] | ||
| Acinetobacter baumannii | 19.5 ± 0.5 nM | - | - | [17] | ||
| Klebsiella pneumoniae | 45.5 ± 0.5 nM | - | - | [17] | ||
| FR900098 | Acinetobacter baumannii | 20.0 ± 1.0 nM | - | - | [17] | |
| Klebsiella pneumoniae | 29.5 ± 1.5 nM | - | - | [17] | ||
| DXS (IspC) | β-Fluoropyruvate | Plasmodium falciparum | - | - | - | [2] |
| Methyl-acetylphosphonate (MAP) | Plasmodium falciparum | - | - | - | [2] | |
| IspE | Compound A1 | Mycobacterium tuberculosis | 6 µg/mL | - | - | [18] |
| IspF | Thiazolopyrimidine Inhibitor | Mycobacterium tuberculosis | 6.1-32 µM | - | - | [5] |
| Plasmodium falciparum | 6.1-32 µM | - | - | [5] | ||
| IspH | (E)-4-Amino-3-methylbut-2-en-1-yl diphosphate | Escherichia coli | 150 nM | 54 ± 19 nM | Reversible, Slow-binding | |
| (E)-4-Mercapto-3-methyl-but-2-en-1-yl diphosphate | Escherichia coli | 210 nM | 20 ± 2 nM | Reversible, Tight-binding | ||
| 3-Butynyl diphosphate | Aquifex aeolicus | 450 nM | - | - | ||
| Propargyl diphosphate | Aquifex aeolicus | 6.7 µM | - | - |
Experimental Protocols
This section provides detailed protocols for the enzymatic assays of key MEP pathway enzymes. These assays are suitable for high-throughput screening (HTS) of compound libraries and for detailed kinetic characterization of inhibitors.
1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) Coupled Spectrophotometric Assay
This assay measures the activity of DXS by coupling the production of DXP to its reduction by DXR (IspC), which results in the oxidation of NADPH, monitored as a decrease in absorbance at 340 nm.
Materials:
-
1 M HEPES buffer, pH 8.0
-
1 M MgCl₂
-
1 M NaCl
-
100 mM Thiamine diphosphate (ThDP)
-
100 mM Dithiothreitol (DTT)
-
10 mM NADPH
-
100 mM Pyruvate
-
100 mM D-Glyceraldehyde 3-phosphate (D-GAP)
-
Purified recombinant DXS enzyme
-
Purified recombinant DXR (IspC) enzyme
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare a reaction master mix in a microcentrifuge tube. For a 100 µL final reaction volume, combine:
-
10 µL of 1 M HEPES, pH 8.0 (final concentration: 100 mM)
-
0.2 µL of 1 M MgCl₂ (final concentration: 2 mM)
-
0.5 µL of 1 M NaCl (final concentration: 5 mM)
-
1 µL of 100 mM ThDP (final concentration: 1 mM)
-
0.25 µL of 100 mM DTT (final concentration: 2.5 mM)
-
2 µL of 10 mM NADPH (final concentration: 200 µM)
-
Sufficient volume of purified DXR (IspC) enzyme (e.g., to a final concentration of 2 µM)
-
Nuclease-free water to a final volume of 70 µL.
-
-
Add 70 µL of the master mix to each well of a 96-well plate.
-
Add 10 µL of inhibitor solution (or vehicle control) to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction by adding a 20 µL mixture of substrates:
-
10 µL of 100 mM Pyruvate (final concentration: 50 µM)
-
10 µL of 100 mM D-GAP (final concentration: 50 µM)
-
-
Immediately place the plate in a microplate spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR/IspC) Spectrophotometric Assay
This assay directly measures the activity of DXR by monitoring the oxidation of NADPH to NADP⁺ as DXP is converted to MEP.
Materials:
-
1 M Tris-HCl buffer, pH 7.5
-
1 M MnCl₂
-
10 mM 1-Deoxy-D-xylulose 5-phosphate (DXP)
-
10 mM NADPH
-
Purified recombinant DXR (IspC) enzyme
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare a reaction mixture in each well of a 96-well plate. For a 200 µL final reaction volume, combine:
-
8 µL of 1 M Tris-HCl, pH 7.5 (final concentration: 40 mM)
-
0.2 µL of 1 M MnCl₂ (final concentration: 1 mM)
-
2 µL of 10 mM DXP (final concentration: 100 µM)
-
6 µL of 10 mM NADPH (final concentration: 300 µM)
-
Inhibitor solution or vehicle control
-
Nuclease-free water to a volume of 190 µL.
-
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of purified DXR enzyme (e.g., to a final concentration of 1 µg/mL).
-
Immediately monitor the decrease in absorbance at 340 nm at 30°C for 10-20 minutes.
-
Determine the initial reaction rate from the linear phase of the reaction.
2-C-Methyl-D-erythritol 4-phosphate Cytidylyltransferase (IspD) Colorimetric Assay
This assay measures the pyrophosphate (PPi) released during the conversion of MEP and CTP to CDP-ME. The PPi is then converted to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is detected colorimetrically.
Materials:
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl, pH 7.5, 50 mM MgCl₂)
-
10 mM 2-C-Methyl-D-erythritol 4-phosphate (MEP)
-
10 mM Cytidine triphosphate (CTP)
-
Inorganic pyrophosphatase (e.g., 10 U/mL)
-
Purified recombinant IspD enzyme
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well clear microplate
-
Microplate reader
Protocol:
-
Prepare a reaction mixture containing 1x Reaction Buffer, 1 mM MEP, 1 mM CTP, and 0.1 U/mL inorganic pyrophosphatase.
-
Add inhibitor solution or vehicle control to the wells of a 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the purified IspD enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the color by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).
-
Construct a standard curve with known concentrations of phosphate to quantify the amount of PPi produced.
(E)-4-Hydroxy-3-methylbut-2-en-1-yl-diphosphate Synthase (IspG) Coupled Assay
This assay measures the activity of IspG by coupling the consumption of a reducing equivalent (e.g., from a ferredoxin/ferredoxin-NADP⁺ reductase system) to the oxidation of NADPH, which is monitored at 340 nm.
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM NADPH
-
Ferredoxin
-
Ferredoxin-NADP⁺ reductase (FNR)
-
10 mM 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)
-
Purified recombinant IspG enzyme
-
Anaerobic chamber or glove box
-
Spectrophotometer with an anaerobic cuvette
Protocol (to be performed under anaerobic conditions):
-
Prepare a reaction mixture in an anaerobic cuvette containing:
-
50 mM Tris-HCl, pH 8.0
-
2 mM NADPH
-
A catalytic amount of ferredoxin and FNR
-
Inhibitor or vehicle control.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the IspG enzyme and its substrate, MEcPP (e.g., 250 µM).
-
Immediately monitor the decrease in absorbance at 340 nm.
-
Calculate the rate of NADPH oxidation from the linear portion of the curve.
4-Hydroxy-3-methylbut-2-enyl-diphosphate Reductase (IspH) Assay
This assay measures the activity of the iron-sulfur cluster-containing enzyme IspH by monitoring the consumption of a reducing agent, typically NADPH, in a coupled system.
Materials:
-
1 M Tris-HCl buffer, pH 8.0
-
100 mM NADPH
-
Flavodoxin (FldA)
-
Flavodoxin reductase (FprA)
-
10 mM (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP)
-
Purified recombinant IspH enzyme
-
Anaerobic chamber or glove box
-
Spectrophotometer with an anaerobic cuvette
Protocol (to be performed under anaerobic conditions):
-
Prepare a reaction mixture in an anaerobic cuvette containing:
-
50 mM Tris-HCl, pH 8.0
-
2.4 mM NADPH
-
A catalytic amount of FldA and FprA
-
Inhibitor or vehicle control.
-
-
Pre-incubate the mixture for a few minutes at the desired temperature.
-
Initiate the reaction by adding the IspH enzyme and its substrate, HMBPP (e.g., 200 µM).
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the initial velocity of the reaction.
Screening Cascade for MEP Pathway Inhibitors
A hierarchical screening approach is recommended to efficiently identify and characterize inhibitors of the MEP pathway.
Conclusion
The MEP pathway presents a rich source of validated and promising targets for the discovery of novel anti-infective agents. The absence of this pathway in humans provides a clear therapeutic window, and the essential nature of its enzymes makes them attractive for targeting a broad range of pathogens. The protocols and data provided in these application notes offer a solid foundation for researchers to initiate and advance drug discovery programs targeting this critical metabolic pathway. Through a systematic approach of screening, characterization, and optimization, novel inhibitors with potent and selective activity can be developed to address the growing challenge of antimicrobial resistance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanistic Binding Insights for 1-Deoxy-D-Xylulose-5-Phosphate Synthase, the Enzyme Catalyzing the First Reaction of Isoprenoid Biosynthesis in the Malaria-Causing Protists, Plasmodium falciparum and Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Francisella tularensis 2-C-Methyl-D-Erythritol 4-Phosphate Cytidylyltransferase: Kinetic Characterization and Phosphoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of terpenoids: 4-Diphosphocytidyl-2C-methyl-d-erythritol synthase of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallization and preliminary X-ray analysis of 4-diphosphocytidyl-2-C-methyl-d-erythritol kinase (IspE) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase (IspE) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2C-Methyl-d-erythritol 4-phosphate enhances and sustains cyclodiphosphate synthase IspF activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Paramagnetic intermediates of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (GcpE/IspG) under steady-state and pre-steady-state conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to the Antimicrobial Agent Fosmidomycin and an FR900098 Prodrug through Mutations in the Deoxyxylulose Phosphate Reductoisomerase Gene (dxr) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of the dxr gene of Zymomonas mobilis and characterization of the 1-deoxy-D-xylulose 5-phosphate reductoisomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Separation of MEP Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of intermediates of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, a crucial route for isoprenoid biosynthesis in bacteria, plants, and apicomplexan parasites. The protocols outlined below are designed to offer robust and reproducible analytical workflows for researchers in academia and the pharmaceutical industry.
Introduction
The MEP pathway is a vital metabolic route responsible for the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1][2] Due to its absence in humans, the MEP pathway is an attractive target for the development of novel antimicrobial and antimalarial drugs. Accurate quantification of the pathway's intermediates is essential for understanding its regulation, identifying metabolic bottlenecks, and evaluating the efficacy of potential inhibitors.[3][4][5]
The primary analytical challenge in studying the MEP pathway lies in the high polarity and anionic nature of its phosphorylated intermediates.[1][6] This document details validated Liquid Chromatography-Mass Spectrometry (LC-MS) based methods that have proven effective for the separation and sensitive detection of these challenging analytes.
Analytical Techniques Overview
Several analytical strategies have been successfully employed for the analysis of MEP pathway intermediates. The most prominent and effective of these are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds like the phosphorylated intermediates of the MEP pathway.[1][7] This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, allowing for the retention of analytes that are poorly retained in reversed-phase chromatography.
-
Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC): This technique involves the addition of an ion-pairing reagent to the mobile phase.[8][9] The reagent forms a neutral complex with the charged analytes, enabling their retention on a non-polar stationary phase like C18.[10] Tributylamine (TBA) is a commonly used ion-pairing agent for the analysis of negatively charged metabolites.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: While less common for the highly polar, phosphorylated intermediates, GC-MS can be used after a derivatization step.[12][13][14] Derivatization, typically through silylation, increases the volatility of the analytes, making them amenable to GC separation.[12][13][14][15]
This document will focus on the more prevalent and robust LC-MS based methods.
Signaling Pathway Diagram
References
- 1. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolite Profiling of Plastidial Deoxyxylulose-5-Phosphate Pathway Intermediates by Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Manipulation of the 2-Methylerythritol 4-Phosphate (MEP) Pathway in Yeast
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenoids, a vast and diverse class of natural products, are essential for various biological functions and hold significant commercial value as pharmaceuticals, fragrances, and biofuels.[1][2] In nature, two primary metabolic pathways produce the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3] Saccharomyces cerevisiae, a widely used industrial microorganism, naturally utilizes the MVA pathway for isoprenoid synthesis.[2][4] However, the bacterial MEP pathway presents a more energetically favorable alternative, making it an attractive target for metabolic engineering in yeast.[5]
These application notes provide an overview of the strategies and methodologies for the heterologous expression and manipulation of the MEP pathway in S. cerevisiae. We will delve into the key challenges, experimental protocols, and quantitative outcomes associated with engineering this pathway in a eukaryotic host.
The 2-Methylerythritol 4-Phosphate (MEP) Pathway
The MEP pathway commences with the condensation of pyruvate and D-glyceraldehyde-3-phosphate and proceeds through a series of seven enzymatic reactions to produce IPP and DMAPP.[5]
Key Engineering Challenges
The heterologous expression of the bacterial MEP pathway in the cytosol of S. cerevisiae is fraught with challenges, primarily concerning the functionality of the iron-sulfur [Fe-S] cluster-containing enzymes, IspG and IspH.[5]
-
Fe-S Cluster Assembly: The cytosolic iron-sulfur cluster assembly (CIA) machinery of yeast is not always efficient in maturating bacterial [4Fe-4S] proteins like IspG and IspH.[5] This leads to the formation of inactive apoenzymes.
-
Redox Partner Mismatch: IspG and IspH are oxidoreductases that require electron transfer from specific redox partners, typically a ferredoxin/flavodoxin and a ferredoxin/flavodoxin reductase.[1][5] The yeast cytosol lacks native partners that can efficiently donate electrons to these bacterial enzymes.[6]
Attempts to completely replace the native MVA pathway with the MEP pathway have been unsuccessful in restoring the growth of MVA-deficient S. cerevisiae strains, even with co-expression of Fe-S trafficking proteins and bacterial electron transfer systems.[1][5]
Engineering Strategies and Quantitative Outcomes
Given the difficulties in establishing a fully functional stand-alone MEP pathway, research has focused on strategies to either support the heterologous pathway or to engineer alternative synthetic routes to bypass bottlenecks in the native MVA pathway.
Co-expression of Helper Proteins
To address the challenges with IspG and IspH, a common strategy is the co-expression of bacterial genes that can aid in their maturation and function. This includes:
-
Fe-S Cluster Trafficking Proteins: Genes such as erpA and iscA from bacteria can be co-expressed to facilitate the assembly and insertion of [Fe-S] clusters into IspG and IspH.[5]
-
Electron Transfer Systems: A bacterial electron transfer chain, such as flavodoxin (fldA) and flavodoxin reductase (fpr) from E. coli, can be introduced to provide the necessary reducing power for IspG and IspH activity.[1][5]
Augmenting Native Pathways with Synthetic Shortcuts
An alternative and more successful approach has been to engineer synthetic pathways that are less connected to the host's native metabolism, thereby circumventing tight regulation. The Isopentenol Utilization Pathway (IUP) is a prime example. This two-step pathway converts isoprenol and prenol directly into IPP and DMAPP, respectively.[3][7]
| Engineering Strategy | Target Product | Host Strain | Key Genetic Modifications | Titer/Fold Increase | Reference |
| Heterologous MEP Pathway Expression | Ergosterol | S. cerevisiae | Expression of 7 E. coli MEP pathway genes from high-copy plasmids. | Activity demonstrated by restoring ergosterol production in the presence of lovastatin (MVA inhibitor). | [5] |
| Isopentenol Utilization Pathway (IUP) | IPP/DMAPP Pool | S. cerevisiae | Introduction of a two-step IUP. | 147-fold increase in IPP/DMAPP pool compared to the native MVA pathway. | [3][7] |
| Isopentenol Utilization Pathway (IUP) | Geranylgeranyl Diphosphate (GGPP) | S. cerevisiae | Establishment of a synthetic three-step route for GGPP synthesis. | 374-fold increase in GGPP levels compared to the native pathway. | [3][7] |
| IPP-Bypass Pathway | Isoprenol | S. cerevisiae | Construction of an IPP-bypass pathway. | 2-fold improvement in isoprenol titer compared to the standard MVA pathway engineering. | [8][9] |
| IPP-Bypass + Phosphatase Overexpression | Isoprenol | S. cerevisiae | Overexpression of a promiscuous alkaline phosphatase to relieve a bottleneck in the IPP-bypass pathway. | 383.1 ± 31.62 mg/L in flask cultures. | [8][9] |
Experimental Protocols
The following section details generalized protocols for the genetic manipulation of yeast to express the MEP pathway or other synthetic isoprenoid precursor pathways.
Protocol 1: Construction of MEP Pathway Expression Cassettes
This protocol describes the construction of plasmids for expressing the heterologous MEP pathway genes in S. cerevisiae. A common approach is to create expression cassettes for each gene, consisting of a yeast promoter, the codon-optimized gene, and a terminator.[10]
Materials:
-
High-fidelity DNA polymerase
-
Restriction enzymes and T4 DNA ligase (for traditional cloning)
-
Gibson Assembly or yeast homologous recombination cloning kits
-
Codon-optimized MEP pathway genes (e.g., from E. coli), synthesized and cloned into a donor plasmid.
-
Yeast expression vectors (e.g., centromeric or episomal plasmids with appropriate selection markers).
-
S. cerevisiae genomic DNA for amplifying promoters and terminators.
-
Chemically competent E. coli cells (e.g., DH5α).
-
LB medium and appropriate antibiotics.
Method:
-
Promoter and Terminator Amplification: Amplify strong constitutive yeast promoters (e.g., pTEF1, pGPD) and terminators (e.g., tADH1, tCYC1) from S. cerevisiae genomic DNA using PCR. Design primers with overhangs compatible with your chosen cloning method.
-
MEP Gene Amplification: Amplify the codon-optimized MEP pathway genes from their respective donor plasmids.
-
Expression Cassette Assembly: Assemble the promoter, gene, and terminator fragments for each MEP pathway enzyme into a linearized yeast expression vector. This can be done for multiple genes in a single plasmid or across several plasmids.
-
Transformation of E. coli: Transform the assembled plasmids into competent E. coli for amplification.
-
Plasmid Verification: Isolate plasmid DNA from E. coli colonies and verify the constructs using restriction enzyme digestion and Sanger sequencing.
Protocol 2: Yeast Transformation and Strain Engineering
This protocol outlines the transformation of S. cerevisiae with the constructed MEP pathway plasmids and subsequent genomic integration for stable expression, which is preferable for industrial applications.[5]
Materials:
-
S. cerevisiae host strain (e.g., CEN.PK lineage).
-
Verified MEP pathway expression plasmids.
-
Lithium Acetate/Single-Stranded Carrier DNA/PEG method reagents.
-
Selective growth media (e.g., Synthetic Complete drop-out media).
-
For genomic integration: CRISPR/Cas9 system components (Cas9 expression plasmid and gRNA expression cassettes) and donor DNA with homology arms.[11][12]
Method:
-
Yeast Transformation (Plasmid-based):
-
Prepare competent S. cerevisiae cells using the lithium acetate method.
-
Transform the yeast cells with the MEP pathway expression plasmids.
-
Plate the transformed cells on selective media to isolate successful transformants.
-
-
Yeast Transformation (Genomic Integration using CRISPR/Cas9):
-
Design gRNAs targeting the desired integration loci in the yeast genome (e.g., intergenic regions).[11]
-
Prepare linear donor DNA fragments containing the MEP pathway expression cassettes flanked by homology arms (typically 50-100 bp) corresponding to the target integration site.
-
Co-transform the yeast strain (constitutively expressing Cas9) with the gRNA expression plasmid(s) and the linear donor DNA.
-
Select for transformants on appropriate media.
-
Verify correct integration by colony PCR using primers flanking the integration site.
-
-
Confirmation of Gene Expression:
-
Grow the engineered yeast strains in appropriate media.
-
Extract total RNA and perform reverse transcription PCR (RT-PCR) or quantitative PCR (qPCR) to confirm the transcription of the heterologous MEP pathway genes.
-
Protocol 3: Cultivation and Metabolite Analysis
This protocol describes the cultivation of engineered yeast strains and the analysis of isoprenoid products.
Materials:
-
Engineered S. cerevisiae strains.
-
Appropriate fermentation medium (e.g., SC medium with 2% glucose or galactose for inducible promoters).
-
Shake flasks or bioreactors.
-
Organic solvent for extraction (e.g., dodecane for volatile terpenoids, ethyl acetate or hexane for others).
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite identification and quantification.
Method:
-
Cultivation:
-
Inoculate a pre-culture of the engineered yeast strain in selective medium.
-
Use the pre-culture to inoculate the main culture in a shake flask or bioreactor. For volatile products, an overlay of an organic solvent like dodecane can be used to capture the product and reduce evaporation.
-
Cultivate at 30°C with shaking (e.g., 250 rpm) for 48-72 hours.
-
-
Metabolite Extraction:
-
Separate the cells from the culture medium by centrifugation.
-
If a solvent overlay was used, collect the organic phase for analysis.
-
For intracellular metabolites, perform cell lysis (e.g., using glass beads or chemical methods) followed by solvent extraction.
-
-
Quantification:
-
Analyze the extracts using GC-MS or LC-MS.
-
Use authentic standards to create a calibration curve for absolute quantification of the target isoprenoid products.
-
Conclusion
The genetic manipulation of the MEP pathway in S. cerevisiae represents a promising strategy for enhancing the production of valuable isoprenoids. While the complete replacement of the native MVA pathway with a heterologous MEP pathway remains a significant challenge, the insights gained have paved the way for innovative solutions.[1][5] These include the co-expression of supporting machinery for fastidious enzymes and the development of novel synthetic bypasses like the IUP, which have demonstrated substantial increases in isoprenoid precursor availability.[3][7] The protocols and data presented here serve as a foundational guide for researchers aiming to harness the metabolic potential of yeast for the sustainable production of isoprenoids.
References
- 1. Reconstruction and evaluation of the synthetic bacterial MEP pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Engineering a universal and efficient platform for terpenoid synthesis in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering yeast for the production of plant terpenoids using synthetic biology approaches - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00005B [pubs.rsc.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering a universal and efficient platform for terpenoid synthesis in yeast (Journal Article) | OSTI.GOV [osti.gov]
- 8. Engineering Saccharomyces cerevisiae for isoprenol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. A protocol for introduction of multiple genetic modifications in Saccharomyces cerevisiae using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Enzyme Kinetics in the Methylerythritol Phosphate (MEP) Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methylerythritol phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the building blocks for a vast array of natural products, including hormones, vitamins, and components of the cell membrane. The MEP pathway is found in most bacteria, including pathogenic species like Mycobacterium tuberculosis, as well as in plants and apicomplexan parasites, but is absent in humans.[2][3][4] This makes the enzymes of the MEP pathway attractive targets for the development of novel antibiotics, herbicides, and antimalarial drugs.
These application notes provide detailed protocols for measuring the kinetic parameters of the key enzymes in the MEP pathway. Understanding the kinetics of these enzymes is fundamental for characterizing their function, identifying potent inhibitors, and guiding drug discovery efforts.
The Methylerythritol Phosphate (MEP) Pathway
The MEP pathway consists of seven enzymatic steps, converting glyceraldehyde 3-phosphate and pyruvate into IPP and DMAPP.
Caption: The enzymatic steps of the MEP pathway.
General Experimental Workflow for Enzyme Kinetics
The following diagram outlines a general workflow for conducting enzyme kinetic assays.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields of 2-Methylerythritol-Derived Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the yield of products derived from the 2-Methylerythritol (MEP) pathway.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your experiments. Each guide is presented in a question-and-answer format to directly address the issue at hand.
Guide 1: Low or No Yield of Target Isoprenoid
Q1: I have engineered my microbial strain with the desired isoprenoid production pathway, but I'm observing very low or no final product. What are the initial steps to troubleshoot this?
A1: A systematic approach is essential to pinpoint the bottleneck. Begin with the following fundamental checks:
-
Strain and Plasmid Integrity: Verify the genetic constructs through sequencing to ensure there are no mutations in the pathway genes or regulatory elements. Confirm the stability of your plasmids within the host organism.[1]
-
Host Cell Growth Assessment: Monitor cell density (e.g., OD600) and compare the growth profile of your engineered strain with a control strain (e.g., one carrying an empty plasmid). Significant growth inhibition can indicate metabolic burden or toxicity from pathway intermediates.[1]
-
Enzyme Expression Confirmation: Use techniques like SDS-PAGE or Western blotting to confirm the expression of all heterologous enzymes in your pathway. The absence of one or more enzymes is a common cause of pathway failure.[1]
-
Precursor Supply Analysis: The availability of the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is frequently a major limiting factor.[1] Consider strategies to enhance the flux through the native MEP pathway.
Guide 2: Identifying Bottlenecks in the MEP Pathway
Q2: How can I determine if the supply of IPP and DMAPP from the MEP pathway is the primary bottleneck in my system?
A2: Identifying precursor limitation is a critical diagnostic step. Here are several methods to investigate this:
-
Metabolite Analysis: Employ analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the intracellular concentrations of MEP pathway intermediates. Low levels of IPP and DMAPP, coupled with an accumulation of upstream intermediates such as 1-deoxy-D-xylulose 5-phosphate (DXP) or 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), strongly suggest a bottleneck within the MEP pathway.[2][3]
-
Gene Overexpression Studies: Overexpress key rate-limiting enzymes of the MEP pathway, such as 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).[4][5] A significant increase in product yield after overexpressing these enzymes points to the MEP pathway as the limiting factor.
Guide 3: Addressing Metabolic Burden and Toxicity
Q3: My engineered strain exhibits poor growth, which I suspect is due to metabolic burden or the accumulation of toxic intermediates. How can I mitigate these effects?
A3: Poor host cell growth is often a sign of metabolic stress. Here are some strategies to address this:
-
Reduce Plasmid Copy Number: High-copy-number plasmids can impose a significant metabolic load. Switching to lower-copy-number plasmids can alleviate this burden.[1]
-
Utilize Weaker or Inducible Promoters: Strong constitutive promoters can lead to excessive production of pathway enzymes, draining cellular resources. Employing weaker constitutive promoters or inducible promoters allows for more controlled expression, which can be timed to coincide with the optimal production phase.[1]
-
Genomic Integration: Integrating the pathway genes into the host chromosome ensures stable, lower-level expression, which can reduce metabolic burden and improve strain stability.[1]
-
Balance Pathway Flux: Accumulation of certain intermediates, like MEcPP, can be toxic. Overexpressing downstream enzymes, such as IspG and IspH, can help to pull flux through the pathway and prevent the buildup of toxic intermediates.[2]
Frequently Asked Questions (FAQs)
Q1: Which enzymes in the MEP pathway are the most common bottlenecks?
A1: The first two enzymes, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), are frequently identified as the primary rate-limiting steps in the MEP pathway.[2][4][5] Overexpression of the genes encoding these enzymes (dxs and dxr) is a common and often effective strategy to increase the flux towards isoprenoid production. Additionally, the enzymes IspG and IspH, which contain iron-sulfur clusters, can also become bottlenecks, particularly when the upstream pathway is highly active.[2]
Q2: What is the expected impact of overexpressing different MEP pathway genes on product yield?
A2: The overexpression of different genes in the MEP pathway can have a varied impact on the final product yield. Overexpressing dxs and idi (isopentenyl diphosphate isomerase) often leads to significant improvements. Combining the overexpression of multiple genes, such as dxs, dxr, and idi, can have a synergistic effect. The optimal combination and even the order of genes in an expression cassette can influence the final titer.[6]
Q3: Are there alternatives to overexpressing native E. coli MEP pathway genes?
A3: Yes, using heterologous genes from other organisms can be a successful strategy. For instance, expressing dxs and dxr from Bacillus subtilis in E. coli has been shown to be more effective in enhancing isoprene production than overexpressing the native E. coli enzymes.[4] This is likely due to differences in enzyme kinetics or allosteric regulation.
Q4: How can I accurately measure the activity of MEP pathway enzymes?
A4: Enzyme activity can be measured using various in vitro assays. For DXS, a common method is a coupled spectrophotometric assay where the production of DXP is coupled to the oxidation of NADPH by DXR, which can be monitored at 340 nm.[7] Alternatively, direct quantification of the enzyme product (e.g., DXP for DXS) can be achieved using LC-MS/MS for higher sensitivity and specificity.
Q5: What are the key considerations for quantifying MEP pathway intermediates by LC-MS/MS?
A5: Accurate quantification of these phosphorylated intermediates requires careful sample preparation and analytical methodology. Key considerations include rapid quenching of metabolic activity, efficient extraction of polar metabolites, and the use of a suitable chromatographic method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), to achieve good separation. The use of isotopically labeled internal standards is also crucial for accurate quantification.
Data Presentation
Table 1: Impact of MEP Pathway Gene Overexpression on Isoprenoid Production in E. coli
| Target Isoprenoid | Host Strain | Genetic Modification | Fold Increase in Yield | Final Titer/Yield | Reference |
| Isoprene | E. coli | Overexpression of dxs | 0.65 | - | [6] |
| Isoprene | E. coli | Overexpression of dxr | 0.16 | - | [6] |
| Isoprene | E. coli | Overexpression of idi | 1.22 | - | [6] |
| Isoprene | E. coli | Co-overexpression of dxs, dxr, idi | - | 2.727 mg g⁻¹ h⁻¹ | [6] |
| Isoprene | E. coli | Heterologous expression of dxs and dxr from B. subtilis | 2.3 | 314 mg/L | [4] |
| Isoprene | E. coli | Overexpression of MEP pathway vs. MVA pathway | - | 33 mg/L (MEP) vs. 237 mg/L (MVA) | [8] |
| Isoprene | E. coli | Overexpression of both MEP and MVA pathways | - | 629 mg/L | [8] |
| Taxadiene | E. coli | Co-overexpression of dxs-idi-ispDF | ~15,000 | ~1 g/L | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS) Activity
This protocol describes a coupled enzyme assay to determine DXS activity by monitoring the consumption of NADPH by DXR.[7]
Materials:
-
HEPES buffer (100 mM, pH 7.5)
-
Pyruvate
-
D-glyceraldehyde 3-phosphate (GAP)
-
MgCl₂ (5 mM)
-
Thiamine pyrophosphate (TPP) (1 mM)
-
NADPH (50 µM)
-
Purified DXR enzyme (e.g., from Acinetobacter baumannii)
-
Purified DXS enzyme or cell lysate containing DXS
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay mixture in a cuvette containing HEPES buffer, MgCl₂, TPP, NADPH, and a saturating concentration of pyruvate.
-
Add the purified DXR enzyme to the mixture.
-
Initiate the reaction by adding GAP.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is directly proportional to the DXS activity.
-
Perform control reactions lacking DXS or pyruvate to account for any background NADPH oxidation.
Protocol 2: Quantification of MEP Pathway Intermediates by LC-MS/MS
This protocol provides a general workflow for the extraction and analysis of MEP pathway intermediates from bacterial cultures.
Materials:
-
Bacterial cell culture
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Isotopically labeled internal standards for MEP pathway intermediates
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)
-
HILIC column
Procedure:
-
Quenching: Rapidly quench metabolic activity by adding a known volume of cell culture to a larger volume of ice-cold quenching solution.
-
Cell Lysis and Extraction: Pellet the cells by centrifugation at low temperature. Resuspend the pellet in a cold extraction solvent containing the isotopically labeled internal standards. Lyse the cells using methods such as sonication or bead beating.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it down (e.g., using a speed vacuum). Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto a HILIC column for separation of the polar MEP pathway intermediates. Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify each intermediate based on its precursor and product ion transitions.
-
Data Analysis: Quantify the concentration of each metabolite by comparing the peak area of the endogenous metabolite to that of its corresponding isotopically labeled internal standard.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of isoprene in Escherichia coli via methylerythritol phosphate (MEP) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineered Escherichia coli strains as platforms for biological production of isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significantly enhanced production of isoprene by ordered coexpression of genes dxs, dxr, and idi in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ISOPRENOID PATHWAY OPTIMIZATION FOR TAXOL PRECURSOR OVERPRODUCTION IN ESCHERICHIA COLI - The Science and Applications of Synthetic and Systems Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: IspG and IspH Enzyme Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with IspG and IspH enzyme activity assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question 1: Why am I observing no or very low enzyme activity for IspG or IspH?
Answer:
Low or absent enzyme activity is the most common issue and can stem from several factors, primarily related to the sensitive [4Fe-4S] iron-sulfur cluster essential for catalysis.[1][2]
| Potential Cause | Recommended Solution |
| Oxygen Exposure | The [4Fe-4S] clusters in IspG and IspH are extremely sensitive to oxygen, which can lead to cluster degradation and enzyme inactivation.[2][3] All purification and assay steps must be performed under strict anaerobic conditions (e.g., inside a glove box with <2 ppm O2 or using a Schlenk line).[4][5][6] |
| Incomplete or Lost [4Fe-4S] Cluster | Recombinant expression may not yield fully mature holo-enzyme. The cluster can also be lost during purification.[1] Perform an in vitro chemical or enzymatic reconstitution of the [4Fe-4S] cluster under anaerobic conditions.[7][8] The success of reconstitution can be monitored by UV-Vis spectroscopy (a peak around 410 nm is characteristic of [4Fe-4S] clusters).[9] |
| Improper Reducing System | The enzymes require a continuous supply of electrons for catalysis. The chosen reducing system may be inefficient or inactive. For in vitro assays, common systems include the biological NADPH/flavodoxin/flavodoxin reductase system or chemical reductants like sodium dithionite with a mediator such as methyl viologen.[4][5] Ensure all components of the reducing system are fresh and active. The reduction potential of the system is critical for optimal activity.[6] |
| Incorrect Buffer or pH | Enzyme activity is highly dependent on pH. Most protocols specify a pH around 7.5-8.0 (e.g., using Tris-HCl or HEPES buffer).[4][10] Verify the pH of your buffer at the temperature of the assay. |
| Degraded Substrate | The substrates, MEcPP (for IspG) and HMBPP (for IspH), can degrade over time. Use freshly prepared or properly stored substrate aliquots. |
| Inactive Enzyme Stock | Repeated freeze-thaw cycles can denature the enzyme. Aliquot your purified enzyme and store it at -80°C. Thaw on ice immediately before use. |
Question 2: My assay shows a high background signal or non-specific activity. What can I do?
Answer:
High background can obscure the true enzymatic activity. This often originates from the reducing system or sample contaminants.
| Potential Cause | Recommended Solution |
| Autoxidation of Reductants | Chemical reductants like sodium dithionite or mediators like methyl viologen can react with trace oxygen or other components, causing a background signal. Always prepare reductant solutions fresh. Include a negative control reaction without the enzyme to measure this background rate and subtract it from your sample readings. |
| Contaminating Enzymes in Crude Lysate | If using crude cell extracts, other enzymes may consume the substrate or interfere with the detection method. Use purified IspG and IspH for kinetic assays. If using extracts is necessary, prepare a control using an extract from a strain deficient in ispG or ispH.[10] |
| Sample Interference | Components in your sample preparation, such as detergents (e.g., SDS, Tween-20) or chelating agents (EDTA), can interfere with the assay.[11] If possible, remove these components through dialysis or buffer exchange. |
Question 3: My results are inconsistent and not reproducible. What are the likely causes?
Answer:
Inconsistency often points to subtle variations in experimental setup and execution.
| Potential Cause | Recommended Solution |
| Variable Oxygen Exposure | Even minor differences in anaerobic technique between experiments can lead to significant variability in enzyme activity. Ensure your anaerobic chamber is properly maintained and that all buffers and solutions are thoroughly degassed.[4][8] |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of concentrated enzyme or substrate, can lead to large variations. Use calibrated pipettes and consider preparing a master mix for reagents when setting up multiple reactions.[11] |
| Temperature Fluctuations | Enzyme activity is temperature-dependent. Ensure all reaction components are equilibrated to the assay temperature (typically 37°C) before starting the reaction.[4] Use a temperature-controlled plate reader or water bath. |
| Incomplete Mixing | Failure to properly mix the reaction components upon initiation can lead to variable reaction rates. Mix gently but thoroughly by pipetting or inverting after adding the final component (usually the enzyme or substrate). |
Frequently Asked Questions (FAQs)
Q1: What is the methylerythritol phosphate (MEP) pathway and where do IspG and IspH fit in?
The MEP pathway is an essential metabolic route for the synthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, malaria parasites, and plant plastids.[1] IspG and IspH are the final two enzymes in this pathway. IspG catalyzes the conversion of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) to (E)-1-hydroxy-2-methyl-but-2-enyl 4-diphosphate (HMBPP). IspH then reduces HMBPP to a mixture of IPP and DMAPP.[1][3]
Q2: Why are strict anaerobic conditions so critical for these assays?
The catalytic activity of both IspG and IspH depends on an oxygen-labile [4Fe-4S] cluster.[2][12] When exposed to oxygen, the cluster can be oxidatively damaged, leading to the loss of one or more iron atoms and rendering the enzyme inactive.[1] Therefore, maintaining an oxygen-free environment throughout protein purification, storage, and the assay itself is the single most important factor for obtaining reliable data.
Q3: What is [4Fe-4S] cluster reconstitution and when do I need to do it?
Reconstitution is the process of rebuilding the iron-sulfur cluster within the apo-protein (the protein lacking its cofactor). This is often necessary after recombinant protein purification, as in vivo cluster insertion may be incomplete or the cluster may be damaged during isolation.[9] Chemical reconstitution typically involves incubating the purified, anaerobic apo-protein with an iron source (like FeCl₃ or ferrous ammonium sulfate), a sulfur source (like Na₂S or L-cysteine desulfurase), and a mild reducing agent (like DTT).[7][8] You should consider reconstitution if your as-purified enzyme shows low activity despite being handled anaerobically.
Q4: Which assay method is best for my needs?
The choice of assay depends on your specific goal, available equipment, and whether you are working with purified enzymes or cell lysates.
| Assay Type | Principle | Pros | Cons |
| Spectrophotometric (NADPH) | For IspH, couples the reaction to the biological reducing system (NADPH, flavodoxin, flavodoxin reductase) and monitors the decrease in NADPH absorbance at 340 nm.[4] | Continuous; uses the natural electron transfer partners. | Can have high background from non-specific NADPH oxidation. |
| Spectrophotometric (Methyl Viologen) | Uses a chemical reductant (sodium dithionite) to reduce methyl viologen (MV), which then reduces the enzyme. Enzyme activity is monitored by the oxidation of reduced MV.[5][13] | High-throughput; sensitive. | Dithionite is unstable; MV can be prone to autoxidation. |
| Radiochemical | Uses a radiolabeled substrate (e.g., [¹⁴C]MEcPP or [³H]HMBPP) and separates the product from the substrate by HPLC or TLC for quantification by scintillation counting.[10] | Highly sensitive and direct. | Requires handling of radioactive materials; discontinuous (end-point). |
| NMR Spectroscopy | Monitors the conversion of substrate to product by observing changes in the respective ¹H or ¹³C NMR signals.[6][10] | Provides structural confirmation of products; unambiguous. | Low throughput; requires high concentrations of substrate and enzyme; requires access to an NMR spectrometer. |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for IspH Activity using a Chemical Reducing System
This protocol is adapted from methods that measure the oxidation of a chemical reductant.[5] All steps must be performed under strictly anaerobic conditions in a glove box.
-
Prepare Assay Buffer: 50 mM Tris-HCl, pH 8.0. Degas thoroughly before bringing into the glove box.
-
Prepare Reagent Stocks:
-
HMBPP Substrate: 10 mM stock in assay buffer.
-
Methyl Viologen (MV): 40 mM stock in assay buffer.
-
Sodium Dithionite (DT): 150 mM stock in assay buffer. Prepare this solution fresh immediately before use , as it is highly oxygen-sensitive and degrades quickly.
-
IspH Enzyme: Prepare a stock solution (e.g., 10-50 µM) in degassed buffer.
-
-
Assay Setup (in a 96-well plate or cuvette):
-
To each well/cuvette, add assay buffer to a final volume of 200 µL.
-
Add HMBPP to a final concentration of 200 µM.
-
Add MV to a final concentration of 400 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add sodium dithionite to a final concentration of 3 mM. The solution should turn deep blue, indicating reduced MV.
-
Monitor the absorbance at ~600 nm to ensure a stable baseline of reduced MV.
-
Initiate the enzymatic reaction by adding IspH enzyme to a final concentration of 0.1-0.5 µM.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at ~600 nm (for MV oxidation) over time using a plate reader or spectrophotometer.
-
Calculate the initial rate from the linear portion of the curve.
-
-
Controls:
-
Negative Control (No Enzyme): Perform a parallel reaction without adding IspH to measure the rate of non-enzymatic MV oxidation.
-
Negative Control (No Substrate): Perform a reaction without HMBPP to ensure the observed activity is substrate-dependent.
-
Data Presentation
Table 1: Representative IC₅₀ Values for IspH Inhibitors
The development of inhibitors is crucial for validating IspG and IspH as drug targets. The following table summarizes inhibitory activities for selected compounds against E. coli IspH.
| Inhibitor | Assay Reducing System | IC₅₀ (nM) | Reference |
| TMBPP | DT-reduced MV | 210 | [4] |
| AMBPP | DT-reduced MV | 150 | [4] |
| 3-Butynyl diphosphate | DT-reduced MV | 450 (A. aeolicus IspH) | [4] |
| Propargyl diphosphate | Not specified | 6,700 (A. aeolicus IspH) | [1] |
Note: IC₅₀ values can vary significantly based on the specific assay conditions, including the enzyme and substrate concentrations and the reducing system used.
Table 2: Comparison of Reported IspG Specific Activities
The measured specific activity of IspG can vary dramatically depending on the reducing system employed, highlighting the importance of this assay parameter.
| Enzyme Source | Reducing System | Specific Activity | Reference |
| E. coli | Photoreduced deazaflavin | 1 nmol·min⁻¹·mg⁻¹ | [10] |
| E. coli | NADPH-Fpr-FldA System | ~27.5 nmol·min⁻¹·mg⁻¹ | [14] |
| E. coli | Potent chemical reduction system | 550 nmol·min⁻¹·mg⁻¹ | [14] |
Troubleshooting Decision Tree
If you encounter issues with your assay, follow this logical progression to identify the problem.
References
- 1. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of the methylerythritol phosphate pathway terminal enzymes IspG and IspH from Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of IspH, a [4Fe-4S]2+ enzyme involved in the biosynthesis of isoprenoids via the MEP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the reaction mechanism of IspH protein by x-ray structure analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Enzymatic and Chemical In Vitro Reconstitution of Iron-Sulfur Cluster Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maturation strategy influences expression levels and cofactor occupancy in Fe–S proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. journals.asm.org [journals.asm.org]
- 13. IspH inhibitors kill Gram-negative bacteria and mobilize immune clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
optimizing fermentation conditions for 2-Methylerythritol production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for 2-Methylerythritol (2-ME) production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the fermentation process for 2-ME production.
Question: Why is my this compound (2-ME) yield consistently low?
Answer: Low yields of 2-ME can stem from several factors related to the microbial strain, fermentation conditions, and the metabolic pathway itself. Here’s a systematic approach to troubleshooting:
-
Suboptimal Fermentation Conditions: The physical and chemical environment of your fermentation is critical. Ensure that the pH, temperature, and aeration are within the optimal range for your specific microbial strain. Deviations can significantly impact enzyme activity and overall metabolic flux.[1]
-
Precursor Limitation: The production of 2-ME is dependent on the availability of precursors from the Methylerythritol Phosphate (MEP) pathway. Insufficient supply of these precursors is a common bottleneck.
-
Feedback Inhibition: The MEP pathway is subject to feedback regulation. High concentrations of downstream intermediates or the final product can inhibit the activity of key enzymes, such as 1-deoxy-D-xylulose-5-phosphate synthase (Dxs).[2][3]
-
Metabolic Burden: Overexpression of heterologous genes in your microbial strain can place a significant metabolic load on the cells, diverting resources away from 2-ME production and potentially leading to slower growth and lower yields.
-
Toxicity of Intermediates: The accumulation of certain intermediates in the MEP pathway can be toxic to the host cells, impairing growth and productivity.
Question: My microbial culture is growing slowly or not at all. What could be the cause?
Answer: Poor culture growth is a primary indicator of underlying issues in your fermentation. Consider the following possibilities:
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Inadequate Nutrient Supply: Ensure your fermentation medium is not depleted of essential nutrients such as carbon and nitrogen sources.
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Suboptimal pH and Temperature: Each microbial strain has a specific optimal range for pH and temperature. Operating outside of this range can inhibit growth.
-
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds, hindering the growth of your production strain.
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Toxicity: As mentioned above, the accumulation of toxic intermediates or byproducts can inhibit cell growth.
Question: I am observing the formation of significant byproducts. How can I minimize them?
Answer: The formation of byproducts indicates that metabolic flux is being diverted to competing pathways. To address this:
-
Metabolic Engineering: Consider knocking out genes responsible for major competing pathways to redirect carbon flux towards the MEP pathway and 2-ME production.
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Optimize Fermentation Conditions: Fine-tuning parameters like aeration and nutrient concentrations can influence the metabolic state of the cells and favor the desired pathway. For instance, oxygen availability can be a critical factor in controlling byproduct formation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the Methylerythritol Phosphate (MEP) pathway that I should focus on for optimization?
A1: The first enzyme of the MEP pathway, 1-deoxy-D-xylulose-5-phosphate synthase (Dxs), is often a rate-limiting step.[3] Overexpression of Dxs can be a strategy to increase the flux through the pathway. Additionally, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH) can also be bottlenecks.[3]
Q2: What are the optimal ranges for pH, temperature, and aeration for 2-ME production?
A2: The optimal conditions are strain-dependent. However, for microbial production of compounds via the MEP pathway, a pH range of 5.0-7.0 and a temperature range of 30-37°C are generally effective starting points.[1] Aeration needs to be carefully controlled to ensure sufficient oxygen for cell growth without promoting excessive formation of oxidative byproducts.
Q3: Which microbial strains are commonly used for 2-ME production?
A3: Escherichia coli and Bacillus subtilis are commonly used host organisms for metabolic engineering of the MEP pathway due to their well-characterized genetics and rapid growth.[3]
Q4: How can I accurately quantify the concentration of 2-ME in my fermentation broth?
A4: A sensitive and accurate method for quantifying MEP pathway metabolites is liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS). This technique allows for the precise measurement of low-concentration intermediates.
Data Presentation
Table 1: Representative Fermentation Parameters for Production of MEP Pathway-Derived Compounds
| Parameter | Optimized Value | Microbial Strain | Reference Compound |
| pH | 5.0 - 7.0 | Various bacteria | 2,3-Butanediol |
| Temperature | 37 °C | Engineered E. coli | trans-2-decenoic acid |
| Aeration Rate | Varies with strain and bioreactor | Various bacteria | 2,3-Butanediol |
| Inoculum Size | 1% (v/v) | Engineered E. coli | trans-2-decenoic acid |
| Inducer Concentration | 5.60 g/L | Engineered E. coli | trans-2-decenoic acid |
Note: These values are indicative and should be optimized for your specific strain and process.
Experimental Protocols
Protocol 1: General Fermentation Procedure for 2-ME Production in E. coli
This protocol outlines a general procedure for the fermentative production of 2-ME in a metabolically engineered E. coli strain.
1. Media Preparation:
- Prepare a suitable fermentation medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 10 g/L yeast extract), and necessary salts.
- Sterilize the medium by autoclaving.
- Aseptically add any heat-sensitive components (e.g., antibiotics, inducers) after the medium has cooled.
2. Inoculum Preparation:
- Inoculate a single colony of the engineered E. coli strain into a sterile starter culture medium (e.g., 5 mL of LB broth with appropriate antibiotics).
- Incubate the starter culture overnight at 37°C with shaking (e.g., 200 rpm).
3. Fermentation:
- Inoculate the sterile fermentation medium with the overnight starter culture to a starting optical density at 600 nm (OD600) of approximately 0.1.
- Incubate the culture in a fermenter at the optimized temperature (e.g., 37°C) and pH (e.g., 7.0).
- Maintain a controlled aeration rate and agitation speed to ensure adequate oxygen supply and mixing.
- If using an inducible promoter system, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-log phase, OD600 of 0.6-0.8).
- Monitor cell growth (OD600) and 2-ME production at regular intervals.
4. Sampling and Analysis:
- Aseptically withdraw samples from the fermenter at different time points.
- Separate the cells from the supernatant by centrifugation.
- Analyze the supernatant for 2-ME concentration using a validated analytical method such as LC-MS/MS.
Mandatory Visualizations
Caption: The Methylerythritol Phosphate (MEP) Pathway for Isoprenoid Biosynthesis.
Caption: Experimental Workflow for Optimizing 2-ME Production.
Caption: Troubleshooting Decision Tree for Low 2-ME Yield.
References
- 1. The current strategies and parameters for the enhanced microbial production of 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway [frontiersin.org]
- 3. Evolutionary flexibility and rigidity in the bacterial methylerythritol phosphate (MEP) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heterologous Expression of MEP Pathway Enzymes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the heterologous expression of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter.
Guide 1: Low Product Yield or Enzyme Activity
Low yields of your target isoprenoid or low activity of your expressed MEP pathway enzymes are common hurdles. This guide will walk you through a systematic approach to identify and resolve the underlying issues.
Initial Checks:
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Verify Gene Expression: Confirm the transcription and translation of your heterologous MEP pathway genes.
-
RT-qPCR: To check transcript levels.
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SDS-PAGE or Western Blot: To confirm protein expression and estimate its level.[1]
-
-
Assess Host Cell Health: Poor cell growth directly impacts productivity.[1]
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Monitor cell density (OD600) and compare the growth curve of your engineered strain with a control (e.g., carrying an empty plasmid). Significant growth inhibition can indicate metabolic burden or toxicity.[1]
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dot
References
strategies to reduce toxic intermediate accumulation in MEP pathway
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at reducing the accumulation of toxic intermediates and optimizing the production of valuable isoprenoids.
Frequently Asked Questions (FAQs)
Q1: What are the common toxic intermediates that accumulate in the MEP pathway, and what are their effects?
A1: Accumulation of certain intermediates in the MEP pathway can be detrimental to cell growth and productivity. Key toxic intermediates include:
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Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP): While they are the desired end-products of the pathway, their accumulation can be toxic to bacterial growth.[1] Balancing the production and consumption of IPP and DMAPP is crucial for efficient isoprenoid biosynthesis.[1]
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4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP): Overexpression of IspG, the enzyme that produces HMBPP, can lead to its accumulation. This has been shown to interfere with nucleotide and protein synthesis in Escherichia coli, significantly impairing cell growth.[2]
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2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP): Overexpression of the upstream enzyme DXS can lead to a substantial buildup of MEcDP, indicating a bottleneck at the subsequent enzyme, IspG.[3][4] High intracellular concentrations of MEcDP can also lead to its efflux from the cell.[5][6]
Q2: Which enzymes in the MEP pathway are common bottlenecks that can lead to intermediate accumulation?
A2: Several enzymes in the MEP pathway have been identified as rate-limiting steps or bottlenecks:
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1-deoxy-D-xylulose-5-phosphate synthase (DXS): This is the first enzyme of the pathway and is a major regulatory point.[7][8] It is often the primary bottleneck, and its overexpression can lead to the accumulation of downstream intermediates like MEcDP.[3][4] DXS is also subject to feedback inhibition by the final products, IPP and DMAPP.[9][10]
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1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): The second enzyme in the pathway, DXR, can also be a rate-limiting step.[1]
-
4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH): These two iron-sulfur cluster-containing enzymes catalyze the final steps of the pathway. Their activity can become the primary constraint, especially when upstream enzymes like DXS are overexpressed.[3][4] A balanced activation of both IspG and IspH is crucial to prevent the accumulation of the toxic intermediate HMBPP and to pull the carbon flux from MEcDP.[2]
Troubleshooting Guides
Issue 1: Reduced cell growth and low product yield after overexpressing an early pathway enzyme (e.g., DXS).
Possible Cause: Accumulation of a toxic intermediate downstream of the overexpressed enzyme. Overexpressing DXS, for instance, frequently leads to a buildup of MEcDP, indicating a bottleneck at IspG.[3][4]
Troubleshooting Strategy:
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Quantify MEP Pathway Intermediates: Perform targeted metabolomics to identify which intermediate is accumulating.
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Co-express Downstream Enzymes: If a specific intermediate is identified, overexpress the enzyme that consumes it. For example, if MEcDP is accumulating, co-express IspG and IspH. The combined overexpression of DXS, IspG, and IspH has been shown to mitigate the bottleneck at MEcDP.[3][4]
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Balance Enzyme Expression: Fine-tune the expression levels of the enzymes to avoid creating a new bottleneck. This can be achieved by using promoters of different strengths or by modulating gene copy numbers. A balanced activation of IspG and IspH is critical to prevent HMBPP accumulation.[2]
Logical Flow for Troubleshooting Issue 1
References
- 1. Metabolic engineering for the production of isoprene and isopentenol by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Unravelling the regulatory mechanisms that modulate the MEP pathway in higher plants. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cofactor Regeneration for the 2-Methylerythritol (MEP) Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing cofactor (NADPH and ATP) regeneration for the 2-Methylerythritol (MEP) pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My engineered strain is exhibiting slow growth and low product titers after introducing an NADPH regeneration system. What are the possible causes and solutions?
A1: This is a common issue often stemming from metabolic imbalance. Here’s a troubleshooting guide:
-
Metabolic Burden: Overexpression of heterologous enzymes for cofactor regeneration can divert significant cellular resources (amino acids, ATP, etc.) away from essential processes, leading to reduced growth and productivity.
-
Solution:
-
Use lower copy number plasmids for your regeneration system genes.
-
Employ inducible promoters with varying strengths to fine-tune the expression levels of the regeneration enzymes.
-
Integrate the regeneration system genes into the host chromosome for more stable and moderate expression.
-
-
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Redox Imbalance: Excessive regeneration of NADPH can lead to a high NADPH/NADP+ ratio, which can have unintended consequences.
-
Problem: An overly reduced state can inhibit enzymes in central carbon metabolism (like glucose-6-phosphate dehydrogenase) and create a "reductive stress" environment.
-
Solution:
-
Monitor the NADPH/NADP+ ratio: Regularly measure the intracellular concentrations of these cofactors to ensure they are within an optimal range.
-
Co-express NAD+-dependent enzymes: Introduce or upregulate pathways that consume NADH to help re-oxidize the NAD(P)H pool and maintain redox balance.
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Dynamic Regulation: Implement biosensors that can dynamically control the expression of regeneration enzymes in response to the cell's metabolic state.
-
-
-
Substrate Limitation: The introduced regeneration system might be competing with the MEP pathway for essential precursors.
-
Solution:
-
Ensure the carbon source and other media components are not limiting.
-
Consider co-feeding strategies or engineering central carbon metabolism to enhance the supply of key precursors for both the MEP pathway and the regeneration system.
-
-
Q2: I have overexpressed key enzymes in my NADPH regeneration pathway, but I don't see a significant increase in my final product. What should I check?
A2: If increasing NADPH supply alone isn't boosting your product yield, consider the following bottlenecks and verification steps:
-
Verify Enzyme Activity: The expressed enzymes may not be active.
-
Solution: Perform in vitro enzyme activity assays on cell lysates or purified enzymes to confirm that your regeneration system is functional.
-
-
MEP Pathway Bottlenecks: The limitation might not be NADPH, but rather a specific enzyme within the MEP pathway itself. Common bottlenecks include DXS (1-deoxy-D-xylulose-5-phosphate synthase), IspG (4-hydroxy-3-methylbut-2-enyl-diphosphate synthase), and IspH (4-hydroxy-3-methylbut-2-enyl-diphosphate reductase).[1][2]
-
Solution:
-
Overexpress the rate-limiting enzymes of the MEP pathway in conjunction with your NADPH regeneration system.
-
Use a systems biology approach to identify and alleviate pathway imbalances.
-
-
-
ATP Limitation: The MEP pathway also requires ATP. Enhancing only NADPH regeneration might create an ATP deficit. The conversion of intermediates like MEP to CDP-MEP and the subsequent phosphorylation to CDP-ME2P are ATP-dependent steps.[3]
-
Solution:
-
Consider strategies to simultaneously enhance ATP regeneration.
-
Investigate the effect of overexpressing enzymes like polyphosphate kinase (PPK) to improve ATP supply.
-
-
Q3: What are the primary strategies for enhancing NADPH regeneration in E. coli for the MEP pathway?
A3: Several strategies can be employed to increase the intracellular pool of NADPH:
-
Overexpression of Pentose Phosphate Pathway (PPP) Enzymes: The PPP is a major source of NADPH in E. coli. Overexpressing key enzymes like glucose-6-phosphate dehydrogenase (Zwf) and 6-phosphogluconate dehydrogenase (Gnd) can channel more carbon flux through this pathway, increasing NADPH production.
-
Introduction of Heterologous Enzymes:
-
NADP+-dependent Glyceraldehyde-3-Phosphate Dehydrogenase (GAPN): Replacing the native NAD+-dependent GAPDH with an NADP+-dependent version can generate NADPH during glycolysis.
-
NADH Kinase (Pos5): This enzyme directly phosphorylates NADH to produce NADPH, converting an abundant reducing equivalent into the form required by the MEP pathway.
-
-
Deletion of NADPH-Consuming Enzymes: Deleting non-essential genes that encode for NADPH-dependent enzymes can increase the availability of NADPH for the MEP pathway.
-
Engineering Transhydrogenases: The membrane-bound transhydrogenase (PntAB) and the soluble transhydrogenase (UdhA) can interconvert NADH and NADPH. Overexpressing UdhA can increase NADPH availability.[4]
Q4: Are there any negative consequences to excessive ATP regeneration?
A4: Yes, while ATP is essential, excessive levels can be detrimental. High intracellular ATP concentrations can lead to feedback inhibition of key enzymes in central carbon metabolism, such as phosphofructokinase, which can slow down glycolysis and overall cell growth.[5] A dynamic ATP regeneration strategy, where ATP production is coupled to cellular demand, is often more effective than constitutive overexpression of ATP-generating enzymes.[5][6]
Quantitative Data on Cofactor Regeneration Strategies
The following tables summarize the quantitative effects of various cofactor engineering strategies on the production of MEP pathway-derived or other NADPH-dependent products.
Table 1: Effect of NADPH Regeneration Strategies on Product Titer
| Host Organism | Target Product | Engineering Strategy | Fold Increase in Titer | Final Titer | Reference |
| E. coli | Leucocyanidin | Δpgi, Δppc, ΔpldA | 4-fold | 817 mg/L | [7] |
| E. coli | (+)-Catechin | Δpgi, Δppc, ΔpldA | 2-fold | 39 mg/L | [7] |
| E. coli | (S)-2-chloropropionate | pnt-deletion, udhA overexpression | 150% improvement over WT | 1.4 mol/mol glucose | [4] |
| E. coli | L-valine | Heterologous expression of edd and eda | 22.13% | 21.25 g/L | [8] |
| E. coli | Bilirubin | Overexpression of gdhA | - | 12.6 mg/L | [9] |
Table 2: Effect of ATP Regeneration Strategies on Product Titer
| Host Organism | Target Product | Engineering Strategy | Fold Increase in Titer | Final Titer | Reference |
| E. coli | Glutathione (GSH) | Dynamic ATP regeneration (ydaO-ppk-vhb) | 137.40% | - | [5] |
| E. coli | S-adenosylmethionine (SAM) | Dynamic ATP regeneration (ydaO-ppk-vhb) | 82.18% | - | [5] |
| E. coli | L-asparagine | Dual enzyme-coupled conversion with ATP regeneration | 5.03-fold | 11.67 g/L | [6] |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged DXS (1-deoxy-D-xylulose-5-phosphate synthase)
This protocol describes the expression and purification of a His-tagged DXS enzyme from E. coli using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) harboring the pET vector with the His-tagged DXS gene.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole.
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Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.
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Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.
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Ni-NTA agarose resin.
-
Lysozyme, DNase I.
-
Protease inhibitor cocktail (EDTA-free).
Procedure:
-
Expression:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
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Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
-
Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Use short bursts to prevent overheating.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate the Ni-NTA resin in a column with 5 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged DXS protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to check for purity.
-
Pool the fractions containing the purified protein and dialyze against a suitable storage buffer.
-
Protocol 2: In Vitro NADH Kinase Activity Assay
This spectrophotometric assay measures the activity of NADH kinase by coupling the production of NADP+ to its reduction by a glucose-6-phosphate dehydrogenase (G6PDH). The resulting increase in NADPH is monitored at 340 nm.
Materials:
-
Purified NADH kinase or cell lysate containing the enzyme.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2.
-
100 mM ATP solution.
-
10 mM NADH solution.
-
100 mM Glucose-6-phosphate (G6P) solution.
-
Glucose-6-phosphate dehydrogenase (G6PDH) from Leuconostoc mesenteroides (NADP+-preferring).
-
96-well UV-transparent microplate.
-
Microplate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
80 µL of Assay Buffer
-
10 µL of 100 mM ATP
-
10 µL of 10 mM NADH
-
10 µL of 100 mM G6P
-
1-2 units of G6PDH
-
-
Initiate the reaction by adding 10 µL of the enzyme sample (purified NADH kinase or cell lysate).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 30°C).
-
The rate of NADPH production is proportional to the NADH kinase activity. Calculate the activity using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Protocol 3: Measurement of Intracellular NADPH/NADP+ Ratio
This protocol describes the extraction and quantification of NADPH and NADP+ from bacterial cells using a commercially available kit (e.g., Promega NADP/NADPH-Glo™ Assay or similar).
Materials:
-
Bacterial cell culture.
-
Phosphate-buffered saline (PBS).
-
Extraction buffers provided with the kit (typically an acidic buffer for NADP+ extraction and a basic buffer for NADPH extraction).
-
NADP/NADPH detection reagent from the kit.
-
96-well opaque microplate.
-
Luminometer.
Procedure:
-
Sample Preparation:
-
Harvest a known number of cells from the culture by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
-
Extraction:
-
For total NADP+/NADPH measurement, lyse the cells in the provided lysis buffer according to the kit's instructions.
-
For separate measurement of NADP+ and NADPH, divide the cell pellet into two. Lyse one sample with the acidic extraction buffer (to preserve NADP+) and the other with the basic extraction buffer (to preserve NADPH). Follow the kit's instructions for incubation and neutralization steps.
-
-
Detection:
-
Add the prepared extracts to the wells of a 96-well opaque plate.
-
Add the NADP/NADPH detection reagent to each well.
-
Incubate for the time specified in the kit's protocol to allow for the enzymatic reaction and generation of the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
-
Calculation:
-
Generate a standard curve using the provided NADP+ standard.
-
Determine the concentrations of NADP+ and NADPH in the samples from the standard curve.
-
Calculate the NADPH/NADP+ ratio.
-
Visualizations
Caption: The this compound (MEP) pathway with cofactor requirements.
Caption: A troubleshooting workflow for low MEP pathway product titers.
References
- 1. Engineering of NADPH regenerators in Escherichia coli for enhanced biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ATP dynamic regeneration strategy for enhancing co-production of glutathione and S-adenosylmethionine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. Dynamic and Static Regulation of Nicotinamide Adenine Dinucleotide Phosphate: Strategies, Challenges, and Future Directions in Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
Technical Support Center: 2-Methylerythritol 4-Phosphate (MEP)
Welcome to the technical support center for 2-C-Methyl-D-erythritol 4-phosphate (MEP). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MEP in their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is 2-Methylerythritol 4-phosphate (MEP) and what is its primary role?
A1: 2-C-Methyl-D-erythritol 4-phosphate (MEP) is a key intermediate in the non-mevalonate pathway, also known as the MEP pathway, for isoprenoid biosynthesis.[1] It is the first committed metabolite in this pathway, which is essential for the production of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the universal precursors for all isoprenoids.[1] This pathway is found in most bacteria, plants, and some protozoan parasites, but is absent in humans, making it an attractive target for the development of novel antibiotics and antimalarial drugs.[2]
Q2: What are the recommended storage and handling conditions for MEP?
A2: For long-term stability, it is recommended to store MEP, typically available as a lithium salt, at -20°C.[3] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best to aliquot the stock solution into smaller, single-use volumes and store them frozen.[3] When preparing solutions, use high-purity water and buffer systems that are compatible with your experimental setup.
Q3: How stable is MEP in aqueous solutions?
A3: The stability of MEP in aqueous solutions is influenced by factors such as pH, temperature, and the presence of enzymes or metal ions. Phosphorylated sugars like MEP are generally most susceptible to hydrolysis at acidic pH, with a maximum degradation rate observed around pH 4.[3] At neutral pH, the rate of hydrolysis is significantly lower, and solutions are relatively stable, especially when stored at low temperatures.[3] For experimental purposes, it is advisable to prepare fresh solutions or use aliquots stored at -20°C.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving MEP.
Enzymatic Assay Troubleshooting
Problem 1: Low or no enzyme activity in assays using MEP.
| Possible Cause | Suggested Solution |
| MEP Degradation | Ensure MEP stock solutions are fresh or have been stored properly at -20°C in aliquots to prevent degradation. Consider preparing a fresh stock solution. |
| Incorrect Buffer Conditions | Verify the pH and composition of your assay buffer. Some buffers can interfere with enzyme activity or MEP stability. Phosphate buffers are often a good choice for assays involving phosphorylated substrates. |
| Enzyme Inactivation | Confirm the activity of your enzyme with a positive control. The enzyme may have lost activity due to improper storage or handling. |
| Presence of Inhibitors | Ensure that your MEP preparation is free from contaminants that could inhibit the enzyme. Consider purifying your MEP if you suspect impurities. |
| Incorrect Assay Temperature | Most enzyme assays are temperature-sensitive. Ensure your assay is performed at the optimal temperature for the enzyme.[4] |
Problem 2: High background signal or non-specific reactions.
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use high-purity reagents and water to prepare all solutions. Test for background signal in a reaction mixture lacking the enzyme. |
| Non-enzymatic Degradation of Substrates | Some substrates in the MEP pathway can be unstable. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Interference from Assay Components | Certain buffer components or additives can interfere with the detection method. Test for interference by running the assay with and without these components. |
LC-MS Analysis Troubleshooting
Problem 3: Poor peak shape, retention time shifts, or low signal intensity for MEP.
| Possible Cause | Suggested Solution |
| Column Contamination | Use a guard column to protect your analytical column from contaminants in the sample.[5] Regularly flush the column with a strong solvent to remove any adsorbed material. |
| Incompatible Mobile Phase | Ensure the pH and composition of the mobile phase are suitable for the analysis of phosphorylated compounds. The use of ion-pairing reagents or HILIC chromatography can improve peak shape and retention. |
| Matrix Effects | The presence of other components in the sample can suppress or enhance the ionization of MEP.[6] Prepare samples in a clean matrix or use a sample cleanup method like solid-phase extraction (SPE) to remove interfering substances. |
| Degradation in the Ion Source | In-source degradation of phosphorylated analytes can occur. Optimize the ion source parameters, such as temperature and voltages, to minimize fragmentation. |
| Metal Adduction | Phosphorylated molecules can form adducts with metal ions, leading to multiple peaks or a split peak for a single analyte. Use mobile phase additives like EDTA to chelate metal ions or ensure your system is free from metal contamination. |
Quantitative Data Summary
| Condition | Expected Stability of MEP | Recommendation |
| pH | Most stable at neutral pH (~7). Increased degradation at acidic pH (<5) and alkaline pH (>8). | Use a neutral buffer system (e.g., phosphate buffer at pH 7.0-7.5) for storage and experiments whenever possible. |
| Temperature | Stability decreases with increasing temperature. | Store stock solutions at -20°C. For short-term storage (hours to a few days), 4°C is acceptable. Avoid prolonged incubation at elevated temperatures unless required by the experimental protocol. |
| Freeze-Thaw Cycles | Repeated freeze-thaw cycles can lead to degradation. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. |
| Presence of Metal Ions | Divalent metal ions can potentially catalyze the hydrolysis of phosphate esters.[4] | If metal ion-catalyzed degradation is a concern, consider adding a chelating agent like EDTA to your buffer. |
Experimental Protocols
Protocol 1: MEP Stability Assessment using HPLC
This protocol outlines a method to assess the stability of MEP under different pH and temperature conditions.
1. Materials:
- This compound 4-phosphate (MEP) lithium salt
- Purified water (HPLC grade)
- Buffers: 100 mM Sodium Acetate (pH 4.0), 100 mM Sodium Phosphate (pH 7.0), 100 mM Sodium Carbonate (pH 9.0)
- HPLC system with a suitable column for polar analytes (e.g., C18 with ion-pairing reagent or a HILIC column)
- Incubators or water baths set at 4°C, 25°C, and 37°C
2. Procedure:
- Prepare a 1 mg/mL stock solution of MEP in purified water.
- For each pH condition, dilute the MEP stock solution to a final concentration of 100 µg/mL in the respective buffer (pH 4.0, 7.0, and 9.0).
- Aliquot the solutions for each pH into separate tubes for each temperature and time point.
- Incubate the samples at 4°C, 25°C, and 37°C.
- At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one aliquot from each condition and immediately freeze it at -80°C to stop any further degradation.
- Once all time points are collected, thaw the samples and analyze them by HPLC.
- Quantify the peak area of MEP at each time point.
- Calculate the percentage of MEP remaining at each time point relative to the T=0 sample.
3. Data Analysis:
- Plot the percentage of MEP remaining versus time for each condition.
- Determine the degradation rate constant and half-life of MEP under each condition.
Protocol 2: IspD Enzyme Activity Assay
This protocol is for determining the activity of MEP cytidyltransferase (IspD), which catalyzes the reaction between MEP and CTP to form CDP-ME and pyrophosphate (PPi).
1. Materials:
- Purified IspD enzyme
- This compound 4-phosphate (MEP)
- Cytidine triphosphate (CTP)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
- Inorganic pyrophosphatase
- Phosphate detection reagent (e.g., Malachite Green-based reagent)
- Microplate reader
2. Procedure:
- Prepare a reaction mixture containing assay buffer, MEP, CTP, and inorganic pyrophosphatase.
- Pre-incubate the reaction mixture at the optimal temperature for the IspD enzyme (e.g., 37°C) for 5 minutes.
- Initiate the reaction by adding a known amount of IspD enzyme to the reaction mixture.
- Incubate the reaction for a specific period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the phosphate detection reagent.
- Measure the absorbance at the appropriate wavelength for the detection reagent (e.g., ~620-650 nm for Malachite Green).
- Prepare a standard curve using known concentrations of phosphate to determine the amount of PPi generated.
3. Controls:
- No-enzyme control: A reaction mixture without the IspD enzyme to measure any background phosphate levels.
- No-substrate control: A reaction mixture lacking either MEP or CTP to ensure the activity is substrate-dependent.
Visualizations
Caption: The MEP pathway for isoprenoid precursor biosynthesis.
Caption: Experimental workflow for MEP stability assessment.
Caption: Decision tree for troubleshooting enzymatic assays with MEP.
References
- 1. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Kinetic properties of glucose 6-phosphate dehydrogenase and inhibition effects of several metal ions on enzymatic activity in vitro and cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
resolving analytical challenges in MEP pathway metabolomics
Technical Support Center: MEP Pathway Metabolomics
Welcome to the technical support center for resolving analytical challenges in 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway metabolomics. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experimental workflows.
MEP Pathway and Analytical Workflow Overview
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is responsible for the biosynthesis of the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), in most bacteria, plastid-bearing eukaryotes like plants, and apicomplexan protozoa.[1][2] These molecules are precursors to a vast array of essential terpenoid compounds.[3] Analyzing the pathway's intermediates is challenging due to their low intracellular concentrations and chemical properties.[1][4]
A typical analytical workflow involves several critical steps, from sample collection to data analysis. Each stage presents unique challenges that can impact the quality and accuracy of the results.
Frequently Asked Questions (FAQs)
Q1: Why are MEP pathway intermediates so difficult to measure accurately?
A: The accurate measurement of MEP pathway intermediates is complicated by several factors:
-
Low Abundance : Most intermediates are present at very low (trace) concentrations within the cell, making detection challenging.[1][3]
-
Instability : As phosphorylated sugars, these metabolites can be chemically unstable and prone to degradation during sample preparation.
-
Matrix Effects : Biological samples are complex matrices. Co-eluting compounds can interfere with the ionization of target analytes in the mass spectrometer, a phenomenon known as ion suppression, which reduces signal intensity.[5]
-
Isomeric Compounds : The pathway produces isomers, such as IPP and DMAPP, which are difficult to separate chromatographically.[6]
Q2: What is the most critical step in the sample preparation workflow?
A: Metabolic quenching is arguably the most critical step.[7] MEP pathway intermediates have very high turnover rates. To get an accurate snapshot of their intracellular concentrations, all enzymatic activity must be stopped instantly.[8][9] Inefficient quenching can lead to drastic and artificial changes in metabolite levels, rendering the data unreliable.[7] Flash-freezing in liquid nitrogen is a common and effective method.[10]
Q3: Why are stable isotope-labeled internal standards (SIL-IS) essential for quantification?
A: SIL-IS are considered the gold standard for quantification in mass spectrometry. They are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment (e.g., ¹³C or ¹⁵N). Adding a known amount of SIL-IS to each sample at the beginning of the extraction process allows you to correct for variability at every step, including extraction efficiency, matrix effects, and instrument response.[1][11] This normalization is crucial for achieving accurate and reproducible quantification.[1]
Q4: Which analytical platform is best suited for MEP pathway analysis?
A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]
-
Liquid Chromatography (LC) : Specifically, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to retain and separate these highly polar, phosphorylated intermediates.[1]
-
Mass Spectrometry (MS) : A triple quadrupole (QqQ) mass spectrometer is ideal for targeted quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[1][12] High-resolution instruments like Quadrupole-Orbitrap (Q Exactive) or Quadrupole Time-of-Flight (Q-ToF) are also powerful for both targeted and untargeted analyses.[4][11]
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format.
Problem 1: Low or No Signal for Target Metabolites
Q: I am not detecting my target MEP pathway intermediates, or the signal is extremely low. What should I check?
A: A low signal can originate from the sample preparation, the LC system, or the MS instrument. A systematic approach is needed to identify the culprit.[5][13]
-
Step 1: Isolate the Problem (MS vs. LC/Sample)
-
Action: Directly infuse a standard solution of a target metabolite (if available) into the mass spectrometer, bypassing the LC column.
-
Interpretation: If you see a strong, stable signal, the MS is likely functioning correctly, and the problem lies with your LC separation or sample preparation.[5] If the signal is weak or absent, the issue is with the MS itself (e.g., dirty ion source, incorrect tuning parameters, calibration needed).[14]
-
-
Step 2: Investigate the LC System
-
Poor Peak Shape: Broad, tailing, or split peaks reduce the peak height and thus the signal-to-noise ratio.[14] This can be caused by column degradation, improper mobile phase pH, or sample overload.
-
Retention Time Shifts: Drastic shifts in retention time may indicate problems with the mobile phase composition or flow rate.[14]
-
-
Step 3: Evaluate Sample Preparation
-
Inefficient Extraction: Your extraction protocol may not be efficient for these polar compounds. Ensure the solvent system is appropriate (e.g., cold methanol/water mixtures).
-
Metabolite Degradation: If quenching was slow or samples were not kept cold, enzymes may have degraded the target analytes.
-
Ion Suppression: The biological matrix can suppress the ionization of your target. Try diluting the sample extract to mitigate this effect.[5]
-
Problem 2: Poor Separation of Isomers (IPP and DMAPP)
Q: I cannot resolve IPP and DMAPP; they always co-elute. How can I improve their separation?
A: Separating these structural isomers is a known challenge. While many protocols quantify them as a combined pool, separation is possible.[4]
-
Column Chemistry : Standard C18 columns are often ineffective. Consider specialized stationary phases. Some studies have reported success using chiral chromatography with a cyclodextrin-based phase (e.g., Cyclobond I 2000).[6]
-
Ion-Pairing Chromatography : Using an ion-pairing reagent in a reversed-phase method can improve the retention and resolution of these anionic compounds.
-
Gradient Optimization : A shallower, longer gradient can sometimes improve the resolution of closely eluting peaks. Experiment with different gradient slopes and mobile phase compositions.
Problem 3: Inconsistent Quantification and High Variability
Q: My results show high variability between biological replicates. What are the likely causes?
A: High variability often points to inconsistencies in the sample handling and preparation stages.
-
Inconsistent Quenching : The time from sample harvesting to quenching must be identical for all samples. Any delay can cause metabolic changes.[9]
-
Inaccurate Normalization : Ensure you are normalizing to the appropriate factor, such as cell number, dry weight, or total protein content. Also, confirm that your internal standards are being added precisely and early in the workflow.[11]
-
Extraction Inefficiency : Small variations in extraction time, temperature, or solvent volumes can lead to different extraction yields between samples.
-
Metabolic Bottlenecks : In some biological systems, certain enzymes like DXS or IspG/IspH can be rate-limiting.[15][16] Overexpression of upstream enzymes can cause a buildup of intermediates like MEcPP, which may even be exported from the cell, increasing variability.[16][17]
| Parameter | Potential Cause of Variability | Recommended Action |
| Quenching | Variable time before freezing; insufficient cooling. | Standardize a rapid procedure; flash-freeze in liquid N₂.[8][10] |
| Extraction | Inconsistent solvent volumes or extraction times. | Use a precise, automated liquid handler; maintain cold temperatures. |
| Normalization | No or late addition of internal standards. | Add SIL-IS at the very first step of extraction.[1][10] |
| Matrix Effects | Differential ion suppression between samples. | Use SIL-IS for each analyte; check for linearity with a dilution series. |
Key Experimental Protocols
Protocol 1: Quenching and Extraction of MEP Pathway Metabolites from Bacteria
This protocol is a generalized procedure based on common methods for bacterial metabolomics.[10][18]
-
Preparation : Prepare an extraction solvent of Methanol/Chloroform/Water (ratio depends on the specific application, but a 2:1:1 or similar ratio is common) and cool it to -40°C. Prepare stable isotope-labeled internal standards (SIL-IS) in the extraction solvent.
-
Harvesting & Quenching :
-
Rapidly take a defined volume of bacterial culture (e.g., 1 mL).
-
Immediately plunge the sample into liquid nitrogen and flash-freeze to quench all metabolic activity.[8][10] This is superior to methods that may cause metabolite leakage, such as direct quenching in cold methanol for some cell types.[18][19]
-
-
Extraction :
-
Add 1 mL of the cold extraction solvent containing SIL-IS to the frozen cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and facilitate extraction.
-
Incubate at -20°C for 20 minutes to ensure complete extraction.
-
-
Phase Separation :
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
This will separate the sample into three phases: an upper polar phase (containing MEP pathway intermediates), a lower non-polar phase, and a solid pellet of cell debris.[10]
-
-
Sample Collection :
-
Carefully collect the upper aqueous/polar phase and transfer it to a new microfuge tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/water) and transfer to an autosampler vial.
-
| Quenching Method | Advantages | Disadvantages |
| Fast Filtration | Separates cells from media before quenching. | Slower than direct methods; risk of metabolic changes during filtration.[7] |
| Cold Methanol (-40°C) | Rapid and effective for some organisms. | Can cause significant leakage of intracellular metabolites in many bacteria.[18][19] |
| Liquid Nitrogen | Instantaneous freezing stops metabolism effectively.[8] | Does not separate cells from media; requires a subsequent extraction step.[9] |
References
- 1. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]
- 7. Metabolomics and modelling approaches for systems metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 9. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biotage.com [biotage.com]
- 14. zefsci.com [zefsci.com]
- 15. Systematic Analysis of Metabolic Bottlenecks in the Methylerythritol 4-Phosphate (MEP) Pathway of Zymomonas mobilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. d-nb.info [d-nb.info]
Technical Support Center: Metabolic Control Analysis of the Methylerythritol Phosphate (MEP) Pathway
Welcome to the technical support center for the metabolic control analysis (MCA) of the methylerythritol phosphate (MEP) pathway. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary rate-controlling enzyme in the MEP pathway?
A1: Extensive research indicates that 1-deoxy-D-xylulose 5-phosphate synthase (DXS), the first enzyme of the pathway, exerts significant control over the metabolic flux.[1][2][3][4][5] Studies in E. coli have quantified the flux control coefficient of DXS to be around 0.35 in an isoprene-producing strain, meaning a 1% increase in DXS activity can lead to a 0.35% increase in pathway flux.[2][3][4] Another study reported an even higher flux control coefficient of 0.65 for DXS on the flux through its product, DXP.[2] Overexpression of DXS has been shown to be a viable strategy to increase carbon flow into the pathway.[6][7]
Q2: Why does the simultaneous overexpression of all MEP pathway enzymes sometimes lead to a decrease in the final product yield?
A2: This counterintuitive outcome is often due to the complex regulatory mechanisms governing the MEP pathway.[8] The accumulation of certain intermediates can lead to feedback inhibition or create metabolic imbalances that are detrimental to the overall flux. For instance, the buildup of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP) has been observed to increase at high expression levels of upstream enzymes, suggesting that the subsequent enzyme, 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG), becomes saturated and limits the overall pathway flux.[2][3][4]
Q3: What are the most common metabolic bottlenecks observed in the MEP pathway?
A3: Besides the primary control at the DXS step, a significant bottleneck is often observed at the reaction catalyzed by IspG.[2][3][4] High levels of the IspG substrate, MEcDP, are frequently detected in engineered strains, indicating that the capacity of IspG is exceeded.[2][3][4] This can lead to the efflux of MEcPP out of the cell.[2][3][4] Another potential bottleneck can be the accumulation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can impair bacterial growth; co-expression of isopentenyl diphosphate isomerase (Idi) can help alleviate this.[2][3][4]
Q4: How can I accurately quantify the low-abundance intermediates of the MEP pathway?
A4: Due to their low intracellular concentrations, quantifying MEP pathway metabolites is challenging.[9][10] A highly sensitive and accurate method is liquid chromatography coupled to triple quadrupole mass spectrometry (LC-MS/MS).[9][10] The use of stable isotope-labeled internal standards for each metabolite is crucial for accurate determination.[9][10]
Q5: Is lycopene a reliable reporter for MEP pathway flux?
A5: While widely used, lycopene production may not always be a direct indicator of MEP pathway flux.[8] Studies have shown that variations in lycopene accumulation can be due to factors other than changes in the isoprenoid pathway flux, such as differences in the accumulation of reactive oxygen species.[8] It is recommended to use a more direct reporter of C5 precursor formation, such as isoprene, for a more accurate assessment of pathway flux.[8][11]
Troubleshooting Guides
Issue 1: Low or no detectable increase in final product yield after overexpressing a key pathway enzyme.
| Possible Cause | Troubleshooting Step |
| Downstream Bottleneck | Quantify the intracellular concentrations of all MEP pathway intermediates. An accumulation of the substrate of the enzyme immediately following the overexpressed one points to a new bottleneck. For example, high MEcDP levels suggest IspG is limiting.[2][3][4] |
| Feedback Inhibition | The final products, IPP and DMAPP, can inhibit the activity of DXS.[12][13] Consider using a DXS variant that is less sensitive to feedback inhibition. |
| Metabolic Burden/Toxicity | Overexpression of enzymes can place a significant metabolic burden on the host cells. The accumulation of certain intermediates like IPP/DMAPP can also be toxic.[2][3][4] Monitor cell growth and viability. Consider co-expressing enzymes like idi to balance the IPP/DMAPP pool.[2][3][4] |
| Incorrect Protein Folding/Activity | Confirm that the overexpressed enzyme is soluble and active. Perform in vitro enzyme assays with cell-free extracts. |
Issue 2: High variability in metabolite quantification results.
| Possible Cause | Troubleshooting Step |
| Inadequate Quenching/Extraction | Ensure rapid and complete quenching of metabolic activity. Metabolite degradation or interconversion can occur during sample preparation. Optimize quenching and extraction protocols for your specific organism. |
| Matrix Effects in Mass Spectrometry | The presence of other cellular components can suppress or enhance the ionization of your target metabolites. The use of stable isotope-labeled internal standards for each analyte is the best way to correct for matrix effects.[9][10] |
| Low Signal-to-Noise Ratio | Increase the amount of starting biological material. Optimize the LC-MS/MS method for sensitivity, including parameters like injection volume, column chemistry, and mass spectrometer settings. |
Issue 3: Discrepancy between expected and calculated flux control coefficients.
| Possible Cause | Troubleshooting Step |
| System Not at Steady State | Metabolic control analysis assumes the system is at a metabolic and isotopic steady state. Ensure that your experiments are designed to achieve this. For labeling experiments, verify that isotopic enrichment of key metabolites has reached a plateau. |
| Inaccurate Measurement of Flux or Enzyme Concentration | Re-verify the accuracy of your flux measurements (e.g., product formation rate) and the quantification of the perturbed enzyme (e.g., via targeted proteomics). Small errors in these measurements can significantly impact the calculated control coefficients. |
| Model Misspecification | The metabolic model used for the analysis may be incomplete or contain inaccuracies. Ensure all relevant pathways and reactions are included. |
Quantitative Data Summary
Table 1: Experimentally Determined Flux Control Coefficients (FCCs) in the MEP Pathway.
| Enzyme | Organism | Experimental System | FCC Value | Reference |
| Dxs | E. coli | Isoprene production | 0.35 | [2][3][4] |
| Dxs | E. coli | Flux through DXP | 0.65 | [2] |
Table 2: Relative Abundance of MEP Pathway Intermediates in Wild-Type Zymomonas mobilis.
| Metabolite | Relative Abundance |
| DXP | High |
| MEP | Moderate |
| CDP-ME | Low |
| CDP-MEP | Not Quantified |
| MEcDP | High |
| HMBDP | Very Low |
| IDP/DMADP | Very Low |
Note: This table is a qualitative summary based on data presented in studies on Z. mobilis.[6][7]
Experimental Protocols
Protocol 1: Quantification of MEP Pathway Metabolites by LC-MS/MS
This protocol provides a general framework. Specific parameters will need to be optimized for your particular instrumentation and biological system.
-
Sample Collection and Quenching:
-
Rapidly collect a known amount of cells or tissue.
-
Immediately quench metabolic activity by, for example, plunging the sample into a cold solvent mixture (e.g., 60% methanol at -40°C).
-
-
Metabolite Extraction:
-
LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography method, such as hydrophilic interaction liquid chromatography (HILIC).[9]
-
Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
For each metabolite, create a calibration curve using authentic standards.
-
-
Data Analysis:
-
Calculate the concentration of each metabolite in the sample by comparing its peak area to that of its corresponding internal standard and using the calibration curve.
-
Protocol 2: Measurement of Carbon Flux through the MEP Pathway using Chemical Inhibition and NMR
This protocol is based on a method using cadmium to inhibit MEcDP reductase.[14] Caution: Cadmium is highly toxic and should be handled with appropriate safety precautions.
-
Plant Material Treatment:
-
Incubate plant leaves (e.g., spinach) with a solution containing a specific inhibitor of an MEP pathway enzyme. For example, use cadmium to inhibit MEcDP reductase.[14]
-
-
Sample Collection and Extraction:
-
At various time points after inhibitor addition, freeze the leaf tissue in liquid nitrogen.
-
Perform a perchloric acid extraction to isolate the phosphorylated intermediates.
-
-
NMR Spectroscopy:
-
Analyze the extracts using ³¹P-NMR spectroscopy.
-
Monitor the accumulation of the substrate of the inhibited enzyme (e.g., MEcDP).
-
-
Flux Calculation:
Visualizations
Caption: The enzymatic steps of the methylerythritol phosphate (MEP) pathway.
Caption: A logical workflow for troubleshooting low product yield in MEP pathway engineering.
References
- 1. Methylerythritol phosphate pathway to isoprenoids: kinetic modeling and in silico enzyme inhibitions in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Systems analysis of methylerythritol-phosphate pathway flux in E. coli: insights into the role of oxidative stress and the validity of lycopene as an isoprenoid reporter metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 14. Measurement of carbon flux through the MEP pathway for isoprenoid synthesis by (31)P-NMR spectroscopy after specific inhibition of 2-C-methyl-d-erythritol 2,4-cyclodiphosphate reductase. Effect of light and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the MEP and Mevalonate Isoprenoid Biosynthesis Pathways
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing crucial roles in processes ranging from cell membrane integrity to signaling and photosynthesis. The biosynthesis of their universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct and evolutionarily ancient routes: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. Understanding the intricacies of these pathways is paramount for advancements in drug development, biotechnology, and synthetic biology. This guide provides an objective comparison of the MEP and MVA pathways, supported by experimental data and detailed methodologies.
Key Distinctions at a Glance
The MVA and MEP pathways differ fundamentally in their starting materials, enzymatic reactions, cellular localization, and the organisms that utilize them. The MVA pathway is characteristic of eukaryotes (including humans), archaea, and some bacteria, while the MEP pathway is found in most bacteria, algae, and the plastids of plants.[1][2][3] This distribution makes the MEP pathway an attractive target for the development of novel antibiotics and herbicides, as it is essential for many pathogens and weeds but absent in humans.[2]
| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |
| Starting Precursors | 3 molecules of Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate |
| Cellular Localization | Cytosol (in eukaryotes)[4] | Plastids (in plants), Cytosol (in bacteria)[4] |
| Key Regulatory Enzyme | HMG-CoA reductase (HMGR)[2] | 1-deoxy-D-xylulose-5-phosphate synthase (DXS)[5] |
| Energy & Reducing Power | Consumes ATP and NADPH[6] | Consumes ATP, CTP, and NADPH[7] |
| Organism Distribution | Eukaryotes, Archaea, some Bacteria[1][3] | Most Bacteria, Algae, Plant Plastids[2][3] |
| Final Products | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |
Pathway Energetics and Efficiency: A Quantitative Look
The efficiency of IPP and DMAPP production is a critical factor in metabolic engineering and synthetic biology applications. While both pathways yield the same final products, their consumption of energy and reducing power differs. In silico modeling suggests that the MEP pathway may have a higher theoretical yield of IPP from glucose compared to the MVA pathway, primarily due to less carbon loss as CO2 during the formation of the initial precursors.[8]
| Parameter | Mevalonate (MVA) Pathway (from 3x Acetyl-CoA) | Methylerythritol Phosphate (MEP) Pathway (from Pyruvate & G3P) |
| ATP consumed per IPP | 3 ATP[6] | 2 ATP + 1 CTP (energetically equivalent to 3 ATP)[7] |
| NADPH consumed per IPP | 2 NADPH[6] | 2 NADPH[7] |
| Theoretical Yield (mol IPP / mol glucose) | ~0.778 (in silico model)[8] | ~0.809 (in silico model)[8] |
Note: The energetic equivalence of CTP to ATP is assumed for comparative purposes. Actual cellular energy costs may vary depending on the specific organism and metabolic state.
The Biochemical Journey: A Step-by-Step Comparison
The enzymatic cascades of the MVA and MEP pathways are entirely distinct. The following diagrams illustrate the sequential reactions of each pathway.
Caption: The Mevalonate (MVA) Pathway.
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Experimental Analysis: Protocols for Pathway Interrogation
The quantitative analysis of the MVA and MEP pathways is essential for understanding their regulation, flux, and contribution to various metabolic processes. Below are detailed methodologies for key experiments.
Quantification of Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of isoprenoid pathway intermediates.
Experimental Protocol:
-
Sample Preparation:
-
Rapidly quench metabolic activity by flash-freezing cells or tissues in liquid nitrogen.
-
Extract metabolites using a cold solvent mixture, such as 50% acetonitrile containing 10 mM ammonium acetate (pH 9.0).
-
Vortex the sample for 5-10 minutes and then centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Spike the extract with stable isotope-labeled internal standards for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a suitable column for separating the polar, phosphorylated intermediates. A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent is often used.
-
Mobile Phase: A typical gradient elution may involve a mobile phase consisting of an aqueous buffer (e.g., 10 mM ammonium carbonate with 0.1% ammonium hydroxide) and an organic solvent (e.g., acetonitrile/methanol mixture).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use multiple reaction monitoring (MRM) for targeted quantification of specific intermediates.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Metabolic Flux Analysis using ¹³C-Labeling
Stable isotope labeling with ¹³C-glucose or other ¹³C-labeled precursors is the gold standard for determining the metabolic flux through the MVA and MEP pathways.
Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture cells in a defined medium.
-
Introduce a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose) into the medium.
-
Collect cell samples at various time points during the labeling experiment.
-
-
Metabolite Extraction and Analysis:
-
Follow the sample preparation and LC-MS/MS analysis protocol described above.
-
In addition to quantification, analyze the mass isotopologue distribution (MID) of the pathway intermediates.
-
-
Data Analysis:
-
Use specialized software to correct for the natural abundance of ¹³C.
-
Perform metabolic flux analysis by fitting the experimental MID data to a metabolic model of the isoprenoid biosynthesis pathways. This will provide quantitative values for the flux through each pathway.
-
Concluding Remarks
The MEP and mevalonate pathways represent two elegant and independent solutions for the biosynthesis of the essential isoprenoid precursors, IPP and DMAPP. While they converge on the same final products, their distinct enzymology, regulation, and energetic costs offer unique opportunities for targeted intervention. For drug development professionals, the absence of the MEP pathway in humans makes it a prime target for novel antimicrobial and antiparasitic therapies. For scientists and researchers in biotechnology, a deep understanding of the flux and regulation of both pathways is critical for the successful metabolic engineering of microorganisms and plants for the production of valuable isoprenoid-based compounds. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of these vital metabolic routes.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Cross-Species Examination of 2-Methylerythritol Phosphate (MEP) Pathway Regulation
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, an alternative to the mevalonate (MVA) pathway for isoprenoid biosynthesis, is essential for a diverse range of organisms, including most bacteria, plants, and apicomplexan parasites such as the malaria pathogen Plasmodium falciparum.[1][2] Its absence in humans makes it a prime target for the development of novel antimicrobial agents and herbicides.[3] Understanding the nuances of its regulation across different species is critical for exploiting this pathway for therapeutic and biotechnological purposes. This guide provides a comparative analysis of the regulatory mechanisms of the MEP pathway, supported by quantitative data and detailed experimental protocols.
Key Regulatory Hubs: A Multi-Level Control System
Flux through the MEP pathway is meticulously controlled at the transcriptional, post-translational, and metabolic levels to meet cellular demands for isoprenoid precursors like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) while preventing the buildup of toxic intermediates.
Transcriptional Regulation: In bacteria like Escherichia coli, the MEP pathway genes are often organized in operons, allowing for coordinated gene expression. In contrast, plants exhibit a more complex regulatory landscape. Many MEP pathway enzymes in plants are encoded by small gene families, with individual members showing distinct expression patterns in different tissues or in response to environmental cues such as light.[1][4][5] For instance, the expression of all seven MEP pathway genes in Arabidopsis thaliana is induced by light, correlating with the increased demand for photosynthetic pigments derived from this pathway.[4]
Post-Translational Regulation: Evidence suggests that the stability and activity of key enzymes are also subject to post-translational modifications, adding another layer of control.
Metabolic Regulation (Feedback Inhibition): A conserved regulatory feature across species is the feedback inhibition of the first and primary rate-limiting enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS).[1][3] The final products of the pathway, IPP and DMAPP, act as allosteric inhibitors of DXS, effectively throttling the pathway's output when the end-product pool is saturated.[3][6] Recent studies suggest this inhibition occurs through the binding of IPP/DMAPP to the dimer interface of DXS, promoting its dissociation into inactive monomers.[2][7] The second enzyme, 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), also represents a key regulatory point and is the target of the well-characterized inhibitor, fosmidomycin.[8] In apicomplexan parasites, a unique regulatory mechanism has been identified involving a sugar phosphatase, PfHAD1 in P. falciparum, which negatively regulates the pathway by dephosphorylating glycolytic intermediates that feed into the MEP pathway.[3][9]
Quantitative Data Summary
The following tables summarize key quantitative data for critical enzymes and inhibitors of the MEP pathway across different species, providing a basis for objective comparison.
Table 1: Comparative Enzyme Kinetics of DXS
| Species | Enzyme | Substrate | K_m (μM) | Source |
| Populus trichocarpa (Plant) | PtDXS | Pyruvate | 87.8 ± 3.2 | [1] |
| Plasmodium falciparum (Parasite) | PfDXS | Pyruvate | 100 ± 20 | [10] |
| Plasmodium vivax (Parasite) | PvDXS | Pyruvate | 140 ± 30 | [10] |
| Populus trichocarpa (Plant) | PtDXS | GAP | 119.2 ± 14.2 | [1] |
| Plasmodium falciparum (Parasite) | PfDXS | GAP | 20 ± 10 | [10] |
| Plasmodium vivax (Parasite) | PvDXS | GAP | 40 ± 10 | [10] |
Table 2: Feedback Inhibition of DXS by IPP and DMAPP
| Species | Enzyme | Inhibitor | K_i (μM) | Inhibition Type | Source |
| Populus trichocarpa (Plant) | PtDXS | IPP | 65.4 ± 4.3 | Competitive with TPP | [1] |
| Populus trichocarpa (Plant) | PtDXS | DMAPP | 81.3 ± 10.5 | Competitive with TPP | [1] |
Table 3: Comparative Efficacy of Fosmidomycin (DXR Inhibitor)
| Organism | Target | IC_50 (nM) | Source |
| Plasmodium falciparum | DXR Enzyme | 34 | [11] |
| Plasmodium falciparum (in vitro culture) | Parasite Growth | 19 - 1300 | [11] |
| Mycobacterium tuberculosis | DXR Enzyme | 310 | [8] |
| Toxoplasma gondii | DXR Enzyme | 90 (K_i) | [12] |
Table 4: Concentration of MEP Pathway Intermediates in Escherichia coli
| Metabolite | Concentration (μM) | Source |
| DXP | ~150 | [13] |
| MEP | ~50 | [13] |
| MEcDP | ~200 | [13] |
| IPP/DMAPP | ~50 | [13] |
Visualizing the Pathway and Processes
Diagrams generated using Graphviz provide a clear visual representation of the MEP pathway, its regulation, and associated experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and promoter analysis of MEP pathway enzyme-encoding genes in Pinus massoniana Lamb - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase (IspC) from Mycobacterium tuberculosis: towards Understanding Mycobacterial Resistance to Fosmidomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. researchgate.net [researchgate.net]
- 11. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Validating Novel Functions of 2-Methylerythritol Pathway Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, essential for isoprenoid biosynthesis in most bacteria, parasites, and plants, but absent in humans, presents a rich source of novel drug targets and immunomodulatory molecules. Intermediates of this pathway have emerged as potent activators of the human immune system, offering exciting therapeutic possibilities. This guide provides a comparative analysis of the biological activity of key MEP pathway intermediates, with a focus on their potential in immunotherapy, supported by experimental data and detailed methodologies.
Performance Comparison of MEP Pathway Intermediates and Analogs
The most significant immunomodulatory function discovered for a MEP pathway intermediate is the potent activation of human Vγ9Vδ2 T cells by (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP).[1][2][3][4] Vγ9Vδ2 T cells are a subset of γδ T cells that play a crucial role in immunosurveillance against infections and cancer.[5] HMBPP is recognized as the most potent natural phosphoantigen activator of these cells.[1][2][6] Its activity is several orders of magnitude higher than that of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are intermediates in both the MEP and the human mevalonate pathway.[1][3]
The following tables summarize the comparative potency of HMBPP and other relevant molecules in activating Vγ9Vδ2 T cells, as measured by their half-maximal effective concentration (EC50).
Table 1: Comparative Potency (EC50) of Natural Phosphoantigens in Vγ9Vδ2 T Cell Activation
| Compound | EC50 for Vγ9Vδ2 T Cell Activation | Fold Difference vs. HMBPP | Reference |
| HMBPP | ~0.1 - 0.5 nM | 1x | [7][8] |
| IPP | ~10 µM | ~20,000 - 100,000x | [1] |
| DMAPP | ~20 µM | ~40,000 - 200,000x | [1] |
Table 2: Comparative Potency (EC50) of HMBPP and Synthetic Analogs/Other Activators
| Compound | Assay Type | EC50 | Reference |
| HMBPP | 72-hour PBMC expansion | 0.50 nM | [7] |
| HMBPP | K562 cell pre-loading (lysis) | 19 nM | [9] |
| HMBPP | K562 cell pre-loading (IFNγ secretion) | 590 nM | [9] |
| POM2-C-HMBP (prodrug) | 72-hour PBMC expansion | 5.4 nM | [7] |
| POM2-C-HMBP (prodrug) | K562 cell pre-loading (lysis) | 1.2 nM | [9] |
| POM2-C-HMBP (prodrug) | K562 cell pre-loading (IFNγ secretion) | 22 nM | [9] |
| Zoledronate (bisphosphonate) | 72-hour PBMC expansion | 900 nM | [7] |
| BrHPP (synthetic analog) | Vγ9Vδ2 T cell proliferation | ~10 nM | [1] |
| IHPP (synthetic analog) | Vγ9Vδ2 T cell proliferation | ~1 nM | [1] |
Signaling Pathways and Experimental Workflows
The 2-Methylerythritol (MEP) Pathway
The MEP pathway consists of seven enzymatic steps, converting pyruvate and glyceraldehyde 3-phosphate into the universal isoprenoid precursors IPP and DMAPP. The intermediate HMBPP is the final product before the formation of IPP and DMAPP.
HMBPP-Mediated Vγ9Vδ2 T Cell Activation
HMBPP activates Vγ9Vδ2 T cells through an "inside-out" signaling mechanism that is dependent on butyrophilin 3A1 (BTN3A1) expressed on antigen-presenting cells.[5] Intracellular HMBPP binds to the B30.2 domain of BTN3A1, inducing a conformational change that is transmitted to the extracellular domain, leading to the activation of the Vγ9Vδ2 T cell receptor (TCR).[5]
Experimental Workflow for Vγ9Vδ2 T Cell Activation Assay
A typical workflow to assess the activity of a compound like HMBPP on Vγ9Vδ2 T cells involves isolating peripheral blood mononuclear cells (PBMCs), stimulating them with the compound, and then measuring T cell proliferation and cytokine production.
Experimental Protocols
Protocol 1: Expansion of Human Vγ9Vδ2 T Cells from PBMCs
This protocol describes the in vitro expansion of Vγ9Vδ2 T cells from human peripheral blood mononuclear cells (PBMCs) using HMBPP.
Materials:
-
Human buffy coat or whole blood
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
HMBPP solution (e.g., 1 mM stock in PBS)
-
Recombinant human Interleukin-2 (IL-2)
Procedure:
-
PBMC Isolation: Isolate PBMCs from the buffy coat by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed the cells in a 24-well plate.
-
Stimulation: Add HMBPP to a final concentration of 1 µM. Add recombinant human IL-2 to a final concentration of 100 U/mL.
-
Incubation: Culture the cells at 37°C in a humidified 5% CO2 incubator for 10 to 14 days.
-
Maintenance: Every 2-3 days, add fresh medium containing IL-2 (100 U/mL).
-
Purity Assessment: After the culture period, the percentage of Vγ9Vδ2 T cells can be determined by flow cytometry using antibodies against CD3 and the Vδ2 TCR.
Protocol 2: Vγ9Vδ2 T Cell Activation Assay (IFN-γ Production)
This protocol outlines the measurement of interferon-gamma (IFN-γ) production by expanded Vγ9Vδ2 T cells in response to stimulation.
Materials:
-
Expanded Vγ9Vδ2 T cells (from Protocol 1)
-
Target cells (e.g., Daudi or TUBO cells)
-
HMBPP or other phosphoantigens
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Human IFN-γ ELISA kit
Procedure:
-
Target Cell Preparation: Seed target cells in a 96-well plate at 5 x 10^4 cells per well.
-
Stimulation: Add varying concentrations of HMBPP or the compound to be tested to the wells containing the target cells and incubate for 4 hours at 37°C.
-
Co-culture: Add the expanded Vγ9Vδ2 T cells to the wells at an effector-to-target ratio of 5:1.
-
Incubation: Co-culture the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
ELISA: Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IFN-γ concentration against the logarithm of the compound concentration to determine the EC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Vγ9Vδ2 T cells expanded with vitamin C combined with HMBPP in vitro inhibit intracellular Mycobacterium tuberculosis growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Potentiating Vγ9Vδ2 T cell proliferation and assessing their cytotoxicity towards adherent cancer cells at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A power law function describes the time- and dose-dependency of Vγ9Vδ2 T cell activation by phosphoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HMBPP analog prodrugs bypass energy-dependent uptake to promote efficient BTN3A1-mediated malignant cell lysis by Vγ9Vδ2 T lymphocyte effectors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MEP Pathway Activity: In Vitro vs. In Vivo
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a critical metabolic route for the biosynthesis of isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][2][3] Present in most bacteria, photosynthetic eukaryotes, and apicomplexan parasites, but absent in humans, the MEP pathway is a promising target for the development of novel antimicrobial and antimalarial drugs.[4][5] Understanding the activity of this pathway under both controlled in vitro conditions and within the complex cellular environment (in vivo) is paramount for effective drug design and metabolic engineering. This guide provides a comparative overview of MEP pathway activity, supported by experimental data and detailed methodologies.
Quantitative Comparison of MEP Pathway Activity
The following table summarizes key quantitative parameters for assessing MEP pathway activity, drawing comparisons between in vitro and in vivo measurements. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, organisms, and analytical techniques.
| Parameter | In Vitro | In Vivo | Key Considerations |
| Enzyme Kinetics (e.g., Kᵢ of Fosmidomycin for DXR) | 38 nM (E. coli) | Not directly measured, but inhibition is observed. | In vitro values represent ideal conditions with purified enzymes. In vivo efficacy is influenced by cell permeability, drug metabolism, and target engagement. |
| Metabolite Concentrations (e.g., Zymomonas mobilis) | Not applicable | DXP: 110 ± 19 µM MEP: 16 ± 2 µM CDP-ME: 21 ± 1 µM MEcDP: 190 ± 20 µM[6][7] | In vivo concentrations reflect the steady-state levels within a living cell, influenced by the entire metabolic network. |
| Flux Control Coefficient (FCC) of DXS | Not directly measured | Arabidopsis thaliana: 0.82 Escherichia coli: 0.65[6] | The FCC quantifies the degree of control an enzyme exerts on the overall pathway flux. A value close to 1.0 indicates a rate-limiting step. |
| Inhibitor IC₅₀ (e.g., Thiazolopyrimidines against IspF) | Lower micromolar range (P. falciparum and M. tuberculosis)[4] | MIC values are often higher due to factors like cell wall penetration and efflux pumps.[8] | IC₅₀ measures the concentration of an inhibitor required to reduce enzyme activity by 50% in vitro. Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible growth in vivo. |
Visualizing the MEP Pathway and Experimental Workflows
To better understand the MEP pathway and the methods used to study it, the following diagrams are provided.
The enzymatic steps of the MEP pathway.
Workflow for MEP pathway analysis.
Experimental Protocols
Accurate measurement of MEP pathway activity is crucial for both basic research and drug development. Below are summaries of key experimental protocols.
In Vitro Enzyme Activity Assays
In vitro assays are essential for characterizing the kinetic properties of individual MEP pathway enzymes and for screening potential inhibitors.
1. Enzyme Purification:
-
The gene encoding the target MEP pathway enzyme is cloned into an expression vector, often with a purification tag (e.g., His-tag).
-
The protein is overexpressed in a suitable host, such as E. coli.
-
The enzyme is purified from the cell lysate using chromatography techniques (e.g., affinity chromatography, ion exchange, size exclusion).
2. Activity Measurement:
-
The activity of many MEP pathway enzymes can be monitored by coupling the reaction to a change in absorbance or fluorescence.
-
For example, the activity of DXR (IspC), which consumes NADPH, can be continuously monitored by the decrease in absorbance at 340 nm.
-
For enzymes where a direct spectrophotometric assay is not feasible, discontinuous assays are used, where the reaction is stopped at various time points and the product is quantified by methods like HPLC or mass spectrometry.
3. Inhibitor Studies:
-
To determine the potency of an inhibitor, the purified enzyme is incubated with its substrates and varying concentrations of the inhibitor.
-
The reaction rate is measured, and the data is used to calculate the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
Further kinetic experiments can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Kᵢ).[9]
In Vivo Metabolite and Flux Analysis
In vivo studies provide a more physiologically relevant picture of MEP pathway activity within the complex cellular environment.
1. Sample Collection and Metabolite Quenching:
-
For microorganisms, cell cultures are rapidly harvested and metabolism is quenched to prevent changes in metabolite levels. This is often achieved by flash-freezing in liquid nitrogen or by immersion in a cold quenching solution.
-
For plants, tissue samples are collected and immediately frozen in liquid nitrogen.
2. Metabolite Extraction:
-
Metabolites are extracted from the quenched samples using a solvent system, typically a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.
-
To ensure accurate quantification, stable isotope-labeled internal standards for the MEP pathway intermediates are added during the extraction process.[10][11]
3. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The extracted metabolites are separated by liquid chromatography, often using hydrophilic interaction liquid chromatography (HILIC) for these polar compounds.
-
The separated metabolites are then detected and quantified using a tandem mass spectrometer (triple quadrupole) operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and specificity for the target metabolites.[11][12]
4. Metabolic Flux Analysis (MFA):
-
To measure the rate of metabolic flow (flux) through the MEP pathway, cells or organisms are cultured with a stable isotope-labeled substrate, such as ¹³C-glucose.
-
The incorporation of the ¹³C label into the MEP pathway intermediates is measured over time using LC-MS/MS.
-
This data is then used in computational models to calculate the flux through different steps of the pathway.[13]
Conclusion
The comparison of in vitro and in vivo data is essential for a comprehensive understanding of the MEP pathway. While in vitro studies provide detailed information about the intrinsic properties of the pathway's enzymes, in vivo analyses reveal how the pathway is regulated and functions within a living system. The discrepancies often observed between in vitro potency and in vivo efficacy of inhibitors highlight the importance of considering factors such as cell permeability, metabolic stability, and off-target effects in drug development.[8] The methodologies and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at elucidating the intricacies of the MEP pathway and exploiting it as a therapeutic target.
References
- 1. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MEP pathway and the development of inhibitors as potential anti-infective agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Investigating Novel IspE Inhibitors of the MEP Pathway in Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measuring the activity of 1-deoxy-D-xylulose 5-phosphate synthase, the first enzyme in the MEP pathway, in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the methylerythritol 4-phosphate pathway for microbial terpenoid production through metabolic control analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MEP Pathway Engineering Strategies for Enhanced Terpenoid Production
For Researchers, Scientists, and Drug Development Professionals
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoids, a vast class of natural products with significant applications in pharmaceuticals, biofuels, and specialty chemicals. Enhancing the flux through the MEP pathway in microbial hosts like Escherichia coli is a primary objective for metabolic engineers. This guide provides an objective comparison of various MEP pathway engineering strategies, supported by experimental data, to aid researchers in selecting the most effective approach for their specific application.
The MEP Pathway: A Brief Overview
The MEP pathway synthesizes the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), from glyceraldehyde-3-phosphate and pyruvate. This pathway involves a series of enzymatic steps, with several identified as potential bottlenecks for isoprenoid production.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylerythritol Quantification
For researchers, scientists, and drug development professionals engaged in metabolic studies and isoprenoid biosynthesis, the accurate quantification of 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway intermediates like 2-Methylerythritol (2-ME) is paramount. The low endogenous concentrations of these metabolites present a significant analytical challenge.[1][2] This guide provides an objective comparison of the primary analytical methods for 2-ME quantification, offering supporting experimental data and detailed protocols to aid in method selection and cross-validation.
Comparison of Analytical Methods
The two predominant techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and requires specific sample preparation protocols. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[3] | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by tandem mass spectrometry.[1][4] |
| Derivatization | Mandatory two-step derivatization (methoximation and silylation) to increase volatility.[5][6] | Generally not required, as phosphorylated intermediates are amenable to LC separation. |
| Sensitivity | High, with detection limits in the picomole range. | Very high, capable of detecting trace amounts in biological samples.[1][2] |
| Specificity | High, based on retention time and mass spectral fragmentation. | Very high, utilizing multiple reaction monitoring (MRM) for specific precursor-product ion transitions. |
| Sample Throughput | Moderate, due to the derivatization steps and longer GC run times. | High, with the potential for rapid analysis. |
| Matrix Effects | Can be significant, requiring careful sample cleanup. | Can be mitigated with the use of stable isotope-labeled internal standards and appropriate sample preparation. |
| Instrumentation Cost | Moderate to High | High |
Experimental Protocols
Reproducibility and the ability to cross-validate results are contingent on detailed and robust experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of polar metabolites in biological samples and requires a two-step derivatization process to enhance the volatility of this compound.[5]
1. Sample Preparation and Extraction:
-
Homogenize 50 mg of the biological sample (e.g., plant tissue, bacterial cells) in liquid nitrogen.
-
Add 1 mL of a 1:1 (v/v) solution of methanol:ethyl acetate.
-
Include an internal standard, such as ribitol, for quality control.
-
Sonicate the suspension for 20 minutes in an ultrasonic bath, followed by 2 hours of agitation on a rotary shaker.[5]
-
Filter the suspension to remove particulate matter.[5]
2. Derivatization:
-
Methoximation: Add methoxylamine hydrochloride in pyridine to the extracted sample to convert carbonyl groups into oximes.[5]
-
Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.[5][6]
3. GC-MS Analysis:
-
Column: Use a non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium.
-
Injector: Operate in splitless or split mode, depending on the sample concentration.
-
Oven Temperature Program: An initial temperature of 70°C, held for 5 minutes, followed by a ramp of 5°C per minute to 295°C.[5]
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of 50-800 Da.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This sensitive method is well-suited for the direct quantification of MEP pathway intermediates from biological extracts.[1][2]
1. Sample Preparation and Extraction:
-
Follow a similar extraction procedure as for GC-MS, using a suitable solvent system for polar metabolites.
-
The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]
2. LC Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a BEH amide HILIC column (2 mm × 150 mm, 2.5 μm particle size), is effective for separating these polar compounds.[2]
-
Mobile Phase: A gradient of an aqueous solution (e.g., containing acetic acid and tributylamine) and an organic solvent (e.g., methanol).
-
Flow Rate: A typical flow rate is around 0.15 mL/min.
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for these phosphorylated compounds.
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
To facilitate a clearer understanding of the analytical and validation workflows, the following diagrams are provided.
Caption: General workflow for this compound quantification.
Caption: Logical workflow for cross-validation of analytical methods.
References
- 1. Quantifying the Metabolites of the Methylerythritol 4-Phosphate (MEP) Pathway in Plants and Bacteria by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. aua.gr [aua.gr]
- 6. researchgate.net [researchgate.net]
functional complementation of MEP pathway genes between species
An Objective Comparison of Functional Complementation of MEP Pathway Genes Between Species for Researchers and Drug Development Professionals.
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is a crucial metabolic route for the biosynthesis of isoprenoids in most bacteria, algae, and plant plastids.[1] Isoprenoids are a vast and diverse group of natural products, including essential molecules like carotenoids, chlorophylls, hormones (gibberellins, abscisic acid), and valuable compounds such as artemisinin and paclitaxel (Taxol). Given its essential nature in many pathogens and its absence in humans, the MEP pathway is a prime target for the development of novel antibiotics and herbicides.[1][2]
Functional complementation, a powerful genetic technique, has been instrumental in characterizing the function of MEP pathway genes across different species. This guide provides a comparative overview of key functional complementation studies, presenting supporting experimental data, detailed protocols, and pathway visualizations to aid researchers in metabolic engineering, synthetic biology, and drug development.
The MEP Pathway: An Overview
The MEP pathway converts primary metabolites, pyruvate and glyceraldehyde 3-phosphate, into the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3] These precursors are the building blocks for all isoprenoids synthesized in the plastids. The pathway consists of seven enzymatic steps, with the first two enzymes, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), often being the rate-limiting steps.[4][5]
Experimental Workflow for Functional Complementation
Functional complementation assays, particularly in microbial systems like Escherichia coli, are a cornerstone for validating gene function. The general workflow involves transforming a mutant E. coli strain, which is deficient in a specific MEP pathway enzyme and thus cannot survive without supplementation, with a plasmid carrying the heterologous gene of interest. If the foreign gene is functional, it "rescues" the mutant, allowing it to grow on a minimal medium.
Comparison of Cross-Species Complementation Studies
Numerous studies have demonstrated the successful functional complementation of MEP pathway genes from diverse donor organisms in various hosts. This interchangeability highlights the conserved nature of the pathway enzymes. The following table summarizes key findings.
| Gene | Donor Species | Host Species | Key Experimental Finding | Quantitative Outcome | Reference |
| DXS | Arabidopsis thaliana | Salvia sclarea (Hairy Roots) | Overexpression of AtDXS enhanced the production of abietane-type diterpenoids. | ~2-fold increase in aethiopinone content compared to control. | [6] |
| DXS | Oryza sativa (OsDXS1, OsDXS2) | Escherichia coli (DXS-deficient mutant) | Both OsDXS1 and OsDXS2 rescued the lethal phenotype of the mutant and increased β-carotene production in an engineered strain. | Deeper yellow color of E. coli colonies indicated higher β-carotene levels. | [7] |
| DXS | Solanum lycopersicum (SlDXS1, SlDXS2) | Escherichia coli (DXS-deficient mutant) | SlDXS1 and SlDXS2 were confirmed as functional DXS enzymes by rescuing the growth of a DXS-deficient E. coli strain. SlDXS3 lacked this activity. | Growth observed on LB plates without mevalonate (MVA) supplement. | |
| DXR | Arabidopsis thaliana | Escherichia coli (DXR-deficient mutant) | Expression of the mature AtDXR protein successfully complemented the E. coli mutant, proving its enzymatic function. | Restored growth of the mutant strain on minimal medium. | [8] |
| DXR | Bacterial (from E. coli) | Salvia sclarea (Hairy Roots) | Overexpression of the bacterial DXR gene led to a significant accumulation of aethiopinone. | ~5-fold increase in aethiopinone, greater than the ~3-fold increase from overexpressing the plant AtDXR. | [6] |
| IspG & IspH | Zymomonas mobilis | Escherichia coli (IspG/IspH mutants) | Z. mobilis IspG and IspH were less functional than their E. coli counterparts, requiring higher expression for rescue. Optimal function required pairing of IspG and IspH from the same species. | Complementation was achieved but required higher induction levels. Z. mobilis IspH conferred O2 sensitivity. | [9] |
| IspH | Arabidopsis thaliana | Escherichia coli (IspH mutant) | Expression of Arabidopsis IspH cDNA complemented the lethal phenotype of an E. coli ispH mutant. | Enabled growth of the mutant strain on media containing glucose, which represses the rescue pathway. | [10] |
Key Experimental Protocols
Protocol 1: Functional Complementation in E. coli
This protocol describes a standard method to test the functionality of a heterologous MEP pathway gene (e.g., DXS or DXR) by complementing a corresponding E. coli knockout mutant.
1. Strain and Plasmid Preparation:
-
Bacterial Strain: Select an appropriate E. coli mutant strain. For example, a dxs-deficient strain (e.g., EcAB4-2) or a dxr-deficient strain.[11][12] These strains are typically auxotrophic and require supplementation (e.g., with mevalonate) to survive, as the MEP pathway is essential.
-
Gene Cloning: Isolate the target gene (e.g., AtDXR) from the donor organism's cDNA. If the protein is targeted to plastids, the sequence corresponding to the mature protein (without the transit peptide) should be amplified.[8]
-
Vector Construction: Clone the amplified gene sequence into an inducible expression vector (e.g., a pBAD or pQE vector) suitable for E. coli. Confirm the integrity of the construct by sequencing.
2. Complementation Assay:
-
Transformation: Transform the competent E. coli mutant cells with the plasmid construct containing the gene of interest. As a negative control, transform another batch of cells with the empty vector.
-
Plating: Plate the transformed cells onto two types of solid media (e.g., LB agar) containing the appropriate antibiotic for plasmid selection:
- Permissive Plate: Medium supplemented with mevalonate (MVA), which allows all transformants (including the negative control) to grow.
- Non-permissive (Selective) Plate: Medium without MVA supplement.
-
Incubation: Incubate the plates at 37°C for 20-48 hours.
3. Analysis of Results:
-
Growth Observation: Assess the growth on the non-permissive plate. Growth of colonies containing the heterologous gene, and lack of growth for the empty vector control, indicates successful functional complementation.[11][10]
-
Quantitative Analysis (Optional): For further validation, liquid cultures can be grown and growth rates measured. Metabolite analysis can be performed by co-transforming the complemented strain with a second plasmid carrying genes for a reporter metabolite, such as β-carotene, and measuring the product accumulation.[7]
Conclusion
The functional complementation of MEP pathway genes across diverse species, from bacteria to plants, is well-documented and underscores the evolutionary conservation of this essential metabolic route. Studies consistently show that key enzymes, particularly DXS and DXR, from one organism can functionally replace their homologs in another, restoring viability in mutants and often enhancing the production of valuable isoprenoids. This interchangeability provides a flexible toolkit for metabolic engineers aiming to optimize the production of biofuels, pharmaceuticals, and other high-value chemicals. The experimental frameworks presented here offer robust methods for researchers to characterize novel MEP pathway genes and apply them in synthetic biology and drug discovery efforts.
References
- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional Characterization of the 1-Deoxy-D-Xylulose 5-Phosphate Synthase Genes in Morus notabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Metabolic Constraints in the MEP-Pathway Enrich Salvia sclarea Hairy Roots in Therapeutic Abietane Diterpenes [mdpi.com]
- 7. The Coordinated Upregulated Expression of Genes Involved in MEP, Chlorophyll, Carotenoid and Tocopherol Pathways, Mirrored the Corresponding Metabolite Contents in Rice Leaves during De-Etiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Molecular Analysis of the Arabidopsis DXR Gene Encoding 1-Deoxy-d-Xylulose 5-Phosphate Reductoisomerase, the First Committed Enzyme of the 2-C-Methyl-d-Erythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of the methylerythritol phosphate pathway terminal enzymes IspG and IspH from Zymomonas mobilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Arabidopsis IspH Homolog Is Involved in the Plastid Nonmevalonate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Methylerythritol: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of 2-Methylerythritol, a sugar alcohol used in various research applications.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with care, following standard laboratory safety protocols.[1][2][3][4] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. In case of accidental release, prevent the powder from becoming airborne and avoid letting it enter drains.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Sink or sewer disposal of sugars and sugar alcohols is generally prohibited.[5]
-
Waste Identification and Classification :
-
Container Selection and Labeling :
-
Use a dedicated, compatible waste container for collecting this compound waste. The original container is often the best choice.[5]
-
The container must be in good condition, free of leaks, and have a secure, tightly fitting cap.[6][8]
-
Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Non-hazardous chemical waste").[9]
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within your laboratory.
-
Keep the container closed at all times, except when adding waste.[6]
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Arranging for Disposal :
-
Empty Container Disposal :
Quantitative Disposal Guidelines
For quick reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Citation |
| Aqueous Solution Threshold | Solutions with ≥10% alcohol content should be treated as hazardous waste. | [6][7] |
| Container Fill Level | Do not fill waste containers beyond 3/4 full to allow for expansion. | [10] |
| Empty Container Rinsing | For acutely hazardous waste, triple rinse with a suitable solvent (approx. 5% of container volume). While this compound is not acutely hazardous, this is a best practice for chemical containers. | [5] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. vumc.org [vumc.org]
- 6. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. mtu.edu [mtu.edu]
- 9. louisville.edu [louisville.edu]
- 10. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
Essential Safety and Logistics for Handling 2-Methylerythritol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides direct, procedural guidance for the safe handling and disposal of 2-Methylerythritol, a non-hazardous substance. Adherence to these protocols will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed. The primary risks associated with handling this compound in its solid form are dust inhalation and potential dust explosion if finely distributed in the air.
Recommended Personal Protective Equipment:
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields | Protects against accidental splashes or airborne particles. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from spills. |
| Respiratory Protection | Not generally required | A dust mask may be used if handling large quantities or if dust generation is unavoidable. |
General Safety and Hygiene:
-
Handle this compound in a well-ventilated area.
-
Wash hands thoroughly after handling the substance.
-
Change any clothing that becomes contaminated.
-
Do not eat, drink, or smoke in the laboratory.
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal exposure and maintain a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
-
Weighing and Aliquoting:
-
If possible, conduct these operations in a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Keep containers of this compound closed when not in use.
-
-
In Case of a Spill:
-
For a small, dry spill, carefully sweep up the material and place it in a designated waste container.
-
Avoid generating dust during cleanup.
-
Clean the spill area with a wet cloth or paper towel.
-
-
First Aid Measures:
-
After inhalation: Move to an area with fresh air.[1]
-
In case of skin contact: Remove contaminated clothing and rinse the affected skin with water.
-
After eye contact: Immediately rinse the eyes with plenty of water.
-
If swallowed: Have the individual drink water (a maximum of two glasses). If they feel unwell, consult a doctor.
-
Disposal Plan
Proper disposal of unused this compound and its empty containers is crucial for environmental safety and regulatory compliance.
Disposal of Unused this compound:
-
As this compound is considered non-hazardous, small quantities can typically be disposed of in the regular trash, provided this is in accordance with local regulations and institutional policies.[3][4]
-
For larger quantities, or if there is any uncertainty, consult with your institution's Environmental Health and Safety (EHS) department for guidance.[3]
-
Do not dispose of solid chemical waste down the drain.[4]
Disposal of Empty Containers:
-
Ensure containers are completely empty.
-
Rinse the container with a suitable solvent (e.g., water).
-
The rinsate can typically be disposed of down the sanitary sewer.[3][5]
-
Deface or remove the original label from the empty container before placing it in the regular trash or recycling.[4]
Incompatible Materials:
-
Store this compound away from strong oxidizing agents.[2]
Caption: Workflow for safely handling this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
